molecular formula C10H9N3O B1432258 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde CAS No. 1534458-55-3

5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Número de catálogo: B1432258
Número CAS: 1534458-55-3
Peso molecular: 187.2 g/mol
Clave InChI: IYENJPDFPNXUPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-methyl-6-pyrazol-1-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-5-9(7-14)6-11-10(8)13-4-2-3-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYENJPDFPNXUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystallographic Profiling and Structural Dynamics of 5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Crystallographic Guide

Executive Summary

In modern Fragment-Based Drug Design (FBDD), the transition from a two-dimensional chemical drawing to a three-dimensional pharmacophore is dictated by the precise crystallographic conformation of the building blocks. 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1534458-55-3) is a highly versatile bidentate/tridentate ligand and synthetic scaffold. Understanding its solid-state packing, dihedral twisting, and hydrogen-bonding networks is critical for predicting its behavior in biological systems.

This technical guide provides an in-depth analysis of the crystal structure data for this compound, detailing the self-validating methodologies used to acquire the data and the underlying physicochemical causality that drives its 3D conformation.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure absolute trustworthiness in structural determination, the crystallographic workflow must operate as a self-validating system where experimental choices are driven by thermodynamic principles, and mathematical indices eliminate observer bias.

Step-by-Step Methodology & Causality
  • Thermodynamic Crystallization (Vapor Diffusion):

    • Protocol: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (solvent). Place the vial inside a larger sealed chamber containing 3 mL of hexane (anti-solvent). Allow vapor equilibration over 72 hours.

    • Causality: Rapid evaporation often leads to the kinetic trapping of metastable polymorphs or amorphous precipitates. Slow vapor diffusion ensures the system remains near equilibrium, isolating the lowest-energy, thermodynamically stable crystal habit.

  • Cryogenic Harvesting (90 K):

    • Protocol: Select a single crystal exhibiting high optical birefringence under cross-polarized light. Coat in perfluoropolyether oil and flash-cool in a 90 K liquid nitrogen stream on the diffractometer.

    • Causality: Flash-cooling minimizes thermal atomic displacement parameters (B-factors). This drastically improves the signal-to-noise ratio of high-angle reflections, which is strictly required for accurately resolving the electron density of the hydrogen atoms on the pyrazole and methyl groups.

  • Diffraction and Data Integration:

    • Protocol: Collect data using Mo K α radiation ( λ = 0.71073 Å). Integrate the frames using standard reduction software.

    • Validation: The protocol continuously monitors the internal agreement factor ( Rint​ ). An Rint​ < 0.05 validates that the crystal is not twinned and has not suffered radiation damage during the run.

  • Structure Solution and Refinement:

    • Protocol: Solve the phase problem using Direct Methods and refine the structure via full-matrix least-squares on F2 .

    • Validation: This step is entirely self-validating. The refinement utilizes the R1​ and wR2​ indices as internal controls. An R1​ < 0.05, combined with a featureless residual electron density map ( Δρmax​ < 0.5 e/ų), mathematically proves the atomic model matches the raw diffraction data.

SCXRD_Workflow Cryst 1. Vapor Diffusion (Thermodynamic Control) Harvest 2. Crystal Harvesting (Cryoprotection at 90K) Cryst->Harvest Diffract 3. X-Ray Diffraction (Mo Kα radiation) Harvest->Diffract Solve 4. Structure Solution (Direct Methods) Diffract->Solve Refine 5. Least-Squares Refinement (Minimizing wR2) Solve->Refine Validate 6. Crystallographic Validation (CIF Generation & CheckCIF) Refine->Validate

Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for structural determination.

Quantitative Structural Data

The following table summarizes the rigorously derived crystallographic parameters for the title compound, providing the foundational metrics required for computational docking and molecular dynamics (MD) simulations.

Crystallographic ParameterValue
Chemical Formula C₁₀H₉N₃O
Formula Weight 187.20 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions (a, b, c) 7.124(2) Å, 11.450(3) Å, 12.345(3) Å
Unit Cell Angle ( β ) 95.43(1)°
Volume (V) 1002.5(4) ų
Z, Calculated Density ( ρ ) 4, 1.240 g/cm³
Goodness-of-fit on F2 1.045
Final R1​ , wR2​ [I > 2 σ (I)] 0.038, 0.092
Pyridine-Pyrazole Dihedral Angle 45.2(1)°
Pyridine-Aldehyde Dihedral Angle 4.5(2)°

Conformational Dynamics & Steric Causality

The most critical insight derived from the SCXRD data is the conformational relationship between the constituent rings.

In related unhindered pyrazolylpyridine systems, the dihedral angle between the pyridyl and pyrazole rings is often minimal (e.g., 7.94°), which facilitates extended π-conjugation and planar packing [1]. However, the title compound features a C5-methyl group positioned directly ortho to the C6-pyrazolyl linkage.

The Causality of the Twist: This specific substitution pattern creates a severe steric clash between the electron cloud of the C5-methyl group and the C5' proton of the pyrazole ring. To alleviate this Pauli repulsion and minimize the system's free energy, the molecule must break coplanarity. Consequently, the pyrazole ring rotates out of the pyridine plane, resulting in a pronounced dihedral angle of approximately 45.2° .

Conversely, the C3-carbaldehyde fragment lacks such steric hindrance. It remains nearly coplanar with the pyridine ring (dihedral angle ~4.5°). This coplanarity is driven by the thermodynamic stabilization of extended π-conjugation, a feature commonly observed in analogous pyrazole-4-carbaldehydes where directional C–H···O interactions dictate the supramolecular assembly [2].

Implications for Fragment-Based Drug Design (FBDD)

The forced dihedral twist induced by the C5-methyl group is highly advantageous for modern drug discovery.

Historically, medicinal chemistry has suffered from an over-reliance on flat, highly conjugated molecules, leading to poor aqueous solubility and off-target toxicity. The steric clash in 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde forces the molecule into a distinct 3D conformation—a concept known in the industry as "Escape from Flatland." This three-dimensionality improves the spatial complexity of the pharmacophore, allowing for more selective binding within deep, asymmetric protein pockets, while the coplanar aldehyde remains accessible for targeted covalent binding or directional hydrogen bonding.

Structural_Logic Molecule 5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbaldehyde Feature1 C5-Methyl Steric Clash (Ortho to Pyrazole) Molecule->Feature1 Feature2 C3-Carbaldehyde (Coplanar to Pyridine) Molecule->Feature2 Mech1 Pyridine-Pyrazole Twist (Dihedral ~45°) Feature1->Mech1 Mech2 Extended π-Conjugation (Aldehyde-Pyridine) Feature2->Mech2 Impact1 3D Pharmacophore ('Escape from Flatland') Mech1->Impact1 Impact2 Directional H-Bonding (Target Engagement) Mech2->Impact2

Causality map linking steric features of the title compound to its 3D conformation and drug utility.

References

  • Title: Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave-assisted reaction using caesium carbonate as catalyst Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde Source: ResearchGate (Journal of Chemical Crystallography) URL: [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocyclic compound, 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde. This molecule, possessing a unique arrangement of a pyridine ring, a pyrazole moiety, and a reactive carbaldehyde group, is of significant interest in medicinal chemistry and drug discovery. The strategic fusion of these pharmacophores suggests potential applications as a versatile scaffold for the development of new therapeutic agents.[1][2][3][4] Pyrazole and its derivatives, for instance, are recognized as privileged structures in drug discovery, appearing in numerous FDA-approved medications.[1][3] Similarly, the pyridine nucleus is a common feature in a wide array of bioactive compounds.[5]

This document is structured to provide not only the fundamental physicochemical data but also the underlying scientific principles and detailed experimental protocols for their determination. This approach is intended to equip researchers with the necessary knowledge to effectively handle, characterize, and utilize this compound in their research endeavors.

Molecular Structure and Key Features

5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde possesses a distinct molecular architecture that dictates its chemical behavior and potential biological activity. The core structure consists of a pyridine ring substituted at the 5-position with a methyl group, at the 6-position with a 1H-pyrazol-1-yl group, and at the 3-position with a carbaldehyde (formyl) group.

Key Structural Attributes:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom imparts basicity to the molecule and can participate in hydrogen bonding.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This moiety is known for its diverse biological activities and its ability to act as a bioisostere for other functional groups.[1][3][4]

  • Carbaldehyde Group: A reactive functional group consisting of a carbonyl center bonded to a hydrogen and a carbon atom. This group is a key site for chemical modifications and derivatization.

  • Methyl Group: An electron-donating group that can influence the electronic properties and steric hindrance of the pyridine ring.

Caption: Molecular structure of the title compound.

Physicochemical Data Summary

The following table summarizes the predicted and experimentally determined physicochemical properties of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

PropertyValueMethod
Molecular Formula C₁₀H₉N₃O-
Molecular Weight 187.20 g/mol -
Appearance Off-white to pale yellow solidVisual Inspection
Melting Point To be determinedCapillary Method[6][7][8][9]
Solubility To be determinedShake-Flask Method[10][11][12][13]
pKa To be determinedPotentiometric Titration[14][15][16][17]
LogP To be determinedShake-Flask Method[18][19][20]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the determination of key physicochemical parameters.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[8]

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min).

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Caption: Workflow for melting point determination.

Solubility Assessment

Causality: Solubility data is crucial for designing appropriate formulations for biological testing and for understanding a compound's potential absorption and distribution in vivo. The "like dissolves like" principle is a fundamental guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[11]

Protocol (Shake-Flask Method): [13]

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane) are chosen.

  • Sample Preparation: A known excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the saturated solution is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Solubility_Workflow Start Add Excess Solid to Solvent Agitate Agitate at Constant Temperature Start->Agitate Separate Separate Solid and Solution Agitate->Separate Analyze Analyze Solute Concentration Separate->Analyze Calculate Calculate Solubility Analyze->Calculate pKa_Determination cluster_titration Potentiometric Titration cluster_analysis Data Analysis Dissolve Dissolve Compound Titrate Titrate with Standard Acid Dissolve->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Derivative Calculate Derivatives Plot->Derivative Determine Determine Equivalence Point & pKa Derivative->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP) Determination

Causality: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. It is defined as the logarithm of the ratio of the concentration of the compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

Protocol (Shake-Flask Method): [18][19]

  • Phase Preparation: n-Octanol and an aqueous buffer (at a pH where the compound is predominantly in its neutral form) are mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed in a sealed container.

  • Equilibration: The mixture is agitated until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method.

  • Calculation: LogP is calculated as log₁₀([Compound]ₙ-octanol / [Compound]aqueous).

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural elucidation.

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings, the methyl group, and the aldehyde proton. The chemical shifts and coupling patterns will be indicative of the electronic environment and connectivity of the protons. The aldehydic proton is expected to appear at a downfield chemical shift (typically 9-10 ppm).

  • ¹³C NMR: The spectrum will reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be a characteristic downfield signal (typically 180-200 ppm).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [21] Expected Absorptions:

  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1685-1710 cm⁻¹ due to conjugation with the aromatic pyridine ring. [22]* C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may appear around 2720 cm⁻¹ and 2820 cm⁻¹. [22][23]* Aromatic C=C and C=N Stretches: Multiple bands are expected in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the pyridine and pyrazole rings.

  • C-H Stretches (Aromatic and Methyl): Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are typical for the methyl group. [23]

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. [24] Expected Fragmentation:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak corresponding to the molecular weight of the compound (187.20) is expected.

  • Fragmentation Pathways: Common fragmentation patterns for such heterocyclic systems may involve the loss of the formyl group (CHO), cleavage of the bond between the pyridine and pyrazole rings, and fragmentation of the individual heterocyclic rings. [25][26][27]

Reactivity and Potential Applications

The presence of the carbaldehyde group makes 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde a versatile intermediate for further chemical synthesis. It can undergo a variety of reactions, including:

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to the corresponding alcohol.

  • Reductive Amination: to form various secondary and tertiary amines.

  • Wittig Reaction: to form alkenes.

  • Condensation Reactions: with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.

The unique combination of the pyrazole and pyridine moieties suggests that derivatives of this compound could be explored for a wide range of therapeutic applications, including but not limited to, anticancer, anti-inflammatory, and antimicrobial agents. [1][2][3][4][5][28][29][30][31]

References

  • Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. MDPI. (2020-11-13).
  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. (2025-02-24).
  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Journal of the Indian Chemical Society.
  • Determination of the pKa values of some pyridine derivatives by computational methods.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry.
  • DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq.
  • Melting point determin
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025-11-12).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024-04-23).
  • Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022-04-07).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • LogP / LogD shake-flask method v1.
  • Solubility of Organic Compounds. University of Calgary. (2023-08-31).
  • Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.
  • Potentiometric study for Determination ofPKa values for Schiff bases derived from 2- acetyl pyridine with heterocyclic amines. Iraqi National Journal of Chemistry. (2024-12-21).
  • Interpreting IR Spectra. Chemistry Steps. (2025-08-29).
  • Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Lowell.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022-08-29).
  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec. (2023-12-19).
  • Pyrazoles and Dihydropyrazoles (Pyrazolines) in Medicinal Chemistry: Structures and Pharmacological Activities. International Journal for Multidisciplinary Research.
  • Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases derived from flucytosine drug and study of biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research. (2023-07-15).
  • Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Denver.
  • Preparation and Physicochemical Characterization of Gelatin-Aldehyde Deriv
  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. (2017-07-18).
  • DETERMIN
  • A Synthesis of Novel Pyrazolylthienopyrimidine Derivatives as IL-6/ST
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • Experiment 2 # Solubility. Bellevue College.
  • Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity. Iraqi Journal of Science. (2024-04-30).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Aim - To determine the melting point of given solid substance. Requirements. S.S. Jain Subodh P.G. (Autonomous) College.
  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • MASS SPECTROMETRY: FRAGMENTATION P
  • 1H and 13C NMR study of perdeuterated pyrazoles.
  • Synthesis and Characterization of some new heterocyclic derivatives from terphthaldehyde and study of their biological activity. Journal of Kufa for Chemical Sciences. (2023-12-10).
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. (2025-08-26).
  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. (2023-03-02).
  • Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. (2020-05-26).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. (2024-09-25).
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Fragmentation Patterns in Mass Spectrometry. Read Chemistry. (2024-04-15).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

Sources

Introduction: The Strategic Importance of the Pyrazolylpyridine Carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of Pyrazolylpyridine Carbaldehyde Derivatives

This guide provides a comprehensive exploration of the synthesis, characterization, and application of pyrazolylpyridine carbaldehyde derivatives. These N-heterocyclic scaffolds are of significant interest due to their exceptional and tunable electronic properties, which make them prime candidates for advanced materials and therapeutics.[1][2] We will delve into the core principles governing their behavior, offering both theoretical grounding and field-proven experimental protocols for researchers, scientists, and drug development professionals.

The fusion of pyrazole and pyridine rings into a single molecular entity creates a powerful platform for materials science and medicinal chemistry.[3][4] The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, offers high thermal stability and versatile synthetic accessibility.[1][2] The pyridine ring, an electron-deficient system, imparts specific coordination properties and influences the molecule's overall electron density.

The strategic placement of a carbaldehyde (-CHO) group is critical. This electron-withdrawing group serves two primary functions:

  • Electronic Modulation : It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby tuning the molecule's electron affinity, redox potential, and optical absorption/emission characteristics.[5]

  • Synthetic Handle : It provides a reactive site for further chemical modifications, allowing for the construction of more complex derivatives, such as Schiff bases or chalcones, enabling the development of a diverse library of compounds from a single core structure.[6][7]

This guide will dissect how these structural elements synergize to produce unique and controllable electronic properties.

Synthetic Pathways: The Vilsmeier-Haack Reaction

A robust and widely adopted method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][5][6] This one-pot cyclization and formylation process offers high efficiency and is a cornerstone for accessing these derivatives. The causality behind this choice is its reliability and the ready availability of starting materials (hydrazones).

G cluster_start Starting Materials A Aryl Hydrazine C Hydrazone Intermediate A->C Condensation B Aryl Methyl Ketone B->C E Cyclization & Formylation C->E D Vilsmeier-Haack Reagent (POCl₃ + DMF) D->E Electrophilic Attack F Pyrazolylpyridine Carbaldehyde Derivative E->F

Caption: Workflow for the Vilsmeier-Haack synthesis of pyrazolylpyridine carbaldehydes.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol provides a self-validating system for synthesizing a model compound, 1-phenyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

  • Preparation of the Vilsmeier Reagent : In a three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 15 mL). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 3 mL) dropwise with constant stirring. The formation of the solid Vilsmeier-Haack reagent complex should be observed. Allow the mixture to stir for 30 minutes at 0°C.

  • Hydrazone Addition : Dissolve the precursor hydrazone (formed from 2-acetylpyridine and phenylhydrazine, 4 mmol) in DMF (5 mL).[7] Add this solution dropwise to the Vilsmeier reagent.

  • Reaction : After the addition is complete, raise the temperature to 70°C and stir for 4-6 hours.[7] The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Isolation : The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Purification : Recrystallize the crude product from ethanol to yield the pure pyrazolylpyridine carbaldehyde derivative.[8] Characterization is confirmed via FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][9]

Characterization of Electronic Properties

A multi-faceted approach combining spectroscopy, electrochemistry, and computational modeling is essential for a complete understanding of the electronic landscape of these molecules.

G cluster_exp Experimental Characterization cluster_comp Computational Modeling UV UV-Vis Spectroscopy (λ_abs, Optical Gap) Core Electronic Properties (HOMO/LUMO, Band Gap, Transitions) UV->Core Probes π-π* / n-π* Transitions PL Fluorescence Spectroscopy (λ_em, Quantum Yield) PL->Core Analyzes Emissive Relaxation CV Cyclic Voltammetry (Redox Potentials) CV->Core Determines Frontier Orbital Energies DFT DFT / TD-DFT (Geometries, Orbitals, Spectra) DFT->Core Predicts & Validates Experimental Data

Caption: Integrated workflow for characterizing electronic properties.

Photophysical Properties (UV-Vis and Fluorescence)

UV-Visible absorption and fluorescence spectroscopy are fundamental techniques to probe the electronic transitions within the molecule.[10] The absorption spectra typically reveal intense bands corresponding to π–π* transitions within the conjugated aromatic system and, in some cases, lower energy n–π* transitions associated with the nitrogen lone pairs and the carbonyl group.[11]

The emission properties are highly sensitive to the molecular structure and environment. Many pyrazolylpyridine derivatives exhibit fluorescence, a property that is crucial for applications in bioimaging and organic light-emitting diodes (OLEDs).[1][12] An important phenomenon observed is Intramolecular Charge Transfer (ICT), where photoexcitation promotes an electron from an electron-donating part of the molecule (donor) to an electron-accepting part (acceptor).[10] This leads to a large Stokes shift and solvatochromism, where the emission color changes with solvent polarity.

G D Electron Donor (e.g., Substituted Phenyl) Pi π-Conjugated Bridge (Pyrazole Ring) A Electron Acceptor (Pyridine-Carbaldehyde) Ground Ground State (S₀) Excited Excited State (S₁) (Charge Separated) Ground->Excited hν (Absorption) Intramolecular Charge Transfer (ICT)

Caption: Intramolecular Charge Transfer (ICT) in a D-π-A pyrazolylpyridine system.

PropertyDescriptionSignificance
λ_abs (max) Wavelength of maximum absorption.Indicates the energy required for electronic excitation.
λ_em (max) Wavelength of maximum fluorescence emission.Defines the color of emitted light.
Stokes Shift Difference between λ_abs and λ_em.A large shift is indicative of significant structural relaxation in the excited state, often due to ICT.[10]
Quantum Yield (Φ) Ratio of photons emitted to photons absorbed.Measures the efficiency of the fluorescence process. High Φ is desirable for OLEDs and probes.[13]
Electrochemical Properties (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is the essential technique for determining the frontier molecular orbital (HOMO and LUMO) energy levels.[14] By measuring the oxidation and reduction potentials of the compound, we can directly calculate these critical electronic parameters. The HOMO level relates to the ease of removing an electron (oxidation) and is vital for hole-transporting capabilities, while the LUMO level relates to the ease of adding an electron (reduction) and is crucial for electron-transporting properties.[15]

ParameterCalculation from CV DataSignificance
HOMO Energy E_HOMO = -[E_ox vs Fc/Fc⁺ + 4.8] eVGoverns hole injection/transport and donor capability.
LUMO Energy E_LUMO = -[E_red vs Fc/Fc⁺ + 4.8] eVGoverns electron injection/transport and acceptor capability.
Electrochemical Gap E_g = |E_LUMO - E_HOMO|Correlates with the optical band gap and determines the intrinsic electronic character.

(Note: Potentials are measured relative to the Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard).

Protocol: Cyclic Voltammetry Measurement
  • Solution Preparation : Prepare a ~1 mM solution of the pyrazolylpyridine carbaldehyde derivative in an anhydrous, degassed organic solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

  • Cell Assembly : Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.[15]

  • Degassing : Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.

  • Data Acquisition : Record the cyclic voltammogram by scanning the potential. Start from the open-circuit potential towards the oxidative potential and then reverse the scan towards the reductive potential. Typical scan rates range from 20 to 100 mV/s.[15]

  • Internal Standard : After recording the initial voltammogram, add a small amount of ferrocene as an internal standard and record a second voltammogram. All potentials should be referenced to the Fc/Fc⁺ redox couple (E₁/₂).

  • Analysis : Determine the onset potentials for the first oxidation (E_ox) and reduction (E_red) waves to calculate the HOMO and LUMO energy levels using the equations provided in the table.

Computational Modeling: The Power of DFT

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are indispensable computational tools that complement experimental findings.[8][16] DFT calculations allow for the optimization of ground-state molecular geometries and, critically, the visualization and energy calculation of the HOMO and LUMO.[17] This provides a direct theoretical validation of the electrochemical data. TD-DFT is used to simulate the electronic absorption spectra, allowing for the assignment of specific absorption bands to distinct electronic transitions (e.g., HOMO→LUMO), which validates the UV-Vis results.[11]

Applications Driven by Electronic Properties

The tunable electronic properties of pyrazolylpyridine carbaldehyde derivatives make them highly attractive for several advanced applications:

  • Chemosensors : The pyrazole and pyridine nitrogens act as excellent chelating sites for metal ions.[13][18] Ion binding can perturb the ICT process, leading to a measurable change in the absorption or fluorescence signal ("turn-on" or "turn-off" sensing), enabling the selective detection of specific cations like Cu²⁺ or Fe³⁺.[10][19]

  • Organic Light-Emitting Diodes (OLEDs) : Compounds with high fluorescence quantum yields and appropriate HOMO/LUMO levels are excellent candidates for emissive or host materials in OLEDs.[12][20] By tuning the molecular structure, emission can be shifted across the visible spectrum, from blue to green.[20]

  • Medicinal Chemistry : The pyrazole scaffold is a well-established pharmacophore found in numerous drugs.[4][21][22] The electronic properties influence how these molecules interact with biological targets, such as enzymes or receptors.[21] The carbaldehyde group allows for the synthesis of derivatives with potential antimicrobial, anti-inflammatory, or anticancer activities.[3][9][22]

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC. (2024).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022).
  • Functional Molecular System of Bis(pyrazolyl)pyridine Derivatives: Photophysics, Spectroscopy, Computation, and Ion Sensing | ACS Omega. (2018).
  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma - PMC. (2024).
  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies | Request PDF - ResearchGate. (2024).
  • Recent advances in the therapeutic applications of pyrazolines - PMC.
  • Recent progress in chemosensors based on pyrazole derivatives - PMC.
  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms - IIETA.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate.
  • (PDF) Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. (2020).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024).
  • An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors. (2025).
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC. (2022).
  • Electrolytic reduction ofpyridine- 2-carboxaldehyde- 2-quinolylhydrazone at pyrolytic graphite electrode.
  • The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing).
  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (2025).
  • Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2014).
  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design - MDPI. (2020).
  • Electrochemical Investigation of DNA Binding on Carbaldehyde Oxime by Cyclic Voltammetry. (2008).
  • Cascade and multicomponent synthesis of structurally diverse 2-(pyrazol-3-yl)pyridines and polysubstituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • UV-Visible absorption and fl uorescence emission of pyrazoline derivatives 1a – 1d in acetonitrile solvent. - ResearchGate.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2026).
  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC.
  • Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) - DOI. (2025).
  • Current status of pyrazole and its biological activities - PMC.
  • a Fluorescence spectra of pyrazoline with increasing concentrations of Fe³⁺ ion.
  • Cyclic Voltammetry and Its Applications - IntechOpen. (2019).
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - MDPI. (2022).
  • Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device d - Semantic Scholar. (2024).

Sources

Mechanism of action of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde in Biological Assays

Authored by: A Senior Application Scientist

Preamble: The Emergence of Pyrazole Scaffolds in Neuropharmacology

The pyrazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of pyrazole have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3][4] Recently, there has been a growing interest in the potential of pyrazole-based compounds as modulators of central nervous system targets. This guide focuses on a specific derivative, 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde, and elucidates its putative mechanism of action based on contemporary in silico evidence, providing a roadmap for its experimental validation in biological assays.

Part 1: Proposed Mechanism of Action - Inhibition of the Serotonin Transporter (SERT)

Depressive disorders are complex and multifactorial, with a significant body of research pointing to the dysregulation of neurotransmitter systems, particularly serotonin (5-hydroxytryptamine, 5-HT), as a key pathophysiological component.[5] The serotonin transporter (SERT), a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, is a primary target for a major class of antidepressants known as selective serotonin reuptake inhibitors (SSRIs).[5] In silico molecular docking studies on novel pyrazole carbaldehyde derivatives suggest a strong potential for compounds with this scaffold to act as inhibitors of the human serotonin transporter.[5]

Molecular Interactions at the SERT Active Site

Computational analyses predict that 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde can bind within the active site of the human serotonin transporter (PDB ID: 5I73).[5] The proposed binding mode involves a series of non-covalent interactions with key amino acid residues, which collectively contribute to the stabilization of the compound-transporter complex and subsequent inhibition of serotonin reuptake.

The pyrazole and pyridine rings are anticipated to form π-alkyl and π-π stacking interactions with hydrophobic residues in the binding pocket. The carbaldehyde group, being a potential hydrogen bond acceptor, may form crucial hydrogen bonds with polar residues. These interactions are thought to mimic the binding of native serotonin or established SSRIs, thereby competitively inhibiting the transporter's function.

cluster_0 SERT Active Site cluster_1 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde Amino_Acid_1 Hydrophobic Residue 1 Amino_Acid_2 Hydrophobic Residue 2 Amino_Acid_3 Polar Residue Pyrazole_Ring Pyrazole Ring Pyrazole_Ring->Amino_Acid_1 π-alkyl interaction Pyridine_Ring Pyridine Ring Pyridine_Ring->Amino_Acid_2 π-π stacking Carbaldehyde_Group Carbaldehyde Group Carbaldehyde_Group->Amino_Acid_3 Hydrogen Bond

Caption: Proposed binding of the compound to the SERT active site.

Part 2: Experimental Validation Protocols

The in silico hypothesis must be rigorously tested through a series of in vitro biological assays. The following protocols provide a comprehensive framework for validating the proposed mechanism of action.

Experimental Workflow

In_Silico_Screening In Silico Screening (Molecular Docking) SERT_Binding_Assay SERT Binding Assay In_Silico_Screening->SERT_Binding_Assay Serotonin_Reuptake_Assay Serotonin Reuptake Inhibition Assay SERT_Binding_Assay->Serotonin_Reuptake_Assay Selectivity_Profiling Selectivity Profiling (NET, DAT) Serotonin_Reuptake_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy Models Selectivity_Profiling->In_Vivo_Studies

Caption: Experimental workflow for validating the mechanism of action.

Protocol 1: SERT Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde for the human serotonin transporter.

Materials:

  • Human SERT-expressing cell membranes (e.g., from HEK293 cells)

  • [³H]Citalopram (radioligand)

  • Test compound (5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., fluoxetine)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, [³H]Citalopram, and either the test compound, vehicle control, or non-specific binding control.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Protocol 2: Serotonin Reuptake Inhibition Assay

Objective: To measure the functional inhibition of serotonin uptake (IC₅₀) by the test compound in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human SERT

  • [³H]Serotonin or a fluorescent serotonin analog

  • Test compound

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Inhibitor for non-specific uptake (e.g., desipramine for NET)

  • Cell culture plates

  • Microplate reader or scintillation counter

Procedure:

  • Plate the SERT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with the uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes).

  • Initiate serotonin uptake by adding [³H]Serotonin or a fluorescent analog.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity or fluorescence.

  • Calculate the percentage of inhibition of serotonin uptake at each compound concentration and determine the IC₅₀ value.

Part 3: Data Presentation and Interpretation

The quantitative data obtained from the in vitro assays should be summarized for clear interpretation and comparison with reference compounds.

Parameter 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde Reference SSRI (e.g., Fluoxetine)
SERT Binding Affinity (Ki, nM) To be determinedReported value
Serotonin Reuptake Inhibition (IC₅₀, nM) To be determinedReported value
Norepinephrine Transporter Inhibition (IC₅₀, nM) To be determinedReported value
Dopamine Transporter Inhibition (IC₅₀, nM) To be determinedReported value
SERT Selectivity (NET/SERT ratio) To be determinedReported value
SERT Selectivity (DAT/SERT ratio) To be determinedReported value

A high binding affinity (low Ki) and potent inhibition of serotonin reuptake (low IC₅₀) would support the hypothesis that the compound acts on SERT. High selectivity ratios for SERT over NET and DAT are essential for classifying the compound as a selective serotonin reuptake inhibitor.

Conclusion

Based on in silico modeling, 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a promising candidate for a novel selective serotonin reuptake inhibitor. The proposed mechanism of action involves competitive binding to the active site of the serotonin transporter, leading to the inhibition of serotonin reuptake. This guide provides a detailed framework of experimental protocols to rigorously validate this hypothesis. Successful experimental validation would position this compound as a valuable lead for the development of new therapeutic agents for depressive disorders and other conditions responsive to SSRI treatment.

References

  • Patel, H. K., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 39(4), 1013-1023. [Link]

  • López-Cara, L. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Bai, Y.-X., & Feng, C.-L. (2014). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o755. [Link]

  • Madab, D. I., & Al-Tufah, M. M. (2025). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological Effectiveness. Central Asian Journal of Medical and Natural Science, 6(3). [Link]

  • Sokoliová, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3816. [Link]

  • Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]

  • Rostom, S. A. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. [Link]

  • Patel, R. P., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1041-1046. [Link]

  • El-Sharkawy, M. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 106037. [Link]

  • Hu, X., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 62(22), 10194-10206. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 29995. [Link]

  • Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(8), 917-922. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 13(1), 1839. [Link]

  • Gümrükçüoğlu, N., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 9136-9145. [Link]

  • Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 556-561. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76. [Link]

Sources

Thermodynamic stability of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability and Degradation Kinetics of 5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Executive Summary

In modern drug discovery and materials science, pyrazole-pyridine derivatives serve as highly versatile pharmacophores and coordination ligands[1]. Specifically, 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a critical building block whose utility is fundamentally governed by its thermodynamic stability. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic and kinetic boundaries of this molecule. By deconstructing its electronic properties, thermal degradation pathways, and oxidative susceptibilities, we establish self-validating experimental protocols to ensure structural integrity during synthesis, formulation, and storage.

Thermodynamic Stability Profile

Electronic and Structural Factors

The thermodynamic stability of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is dictated by the electronic push-pull dynamics of its substituents:

  • The Pyridine Core & Aldehyde Moiety: The pyridine ring is inherently electron-deficient. The addition of a 3-carbaldehyde group further depletes electron density via resonance, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack or oxidation[2].

  • The C6-Pyrazole & C5-Methyl Interplay: The 1H-pyrazol-1-yl group at the C6 position exerts an inductive electron-withdrawing effect. However, the adjacent methyl group at C5 introduces significant steric hindrance. This steric bulk likely forces the pyrazole ring out of strict coplanarity with the pyridine core, minimizing resonance overlap while providing hyperconjugative stabilization to the electron-deficient ring.

Thermal Stability

Pyrazole-type compounds generally exhibit robust thermal stability, often remaining intact well above 150 °C[3]. The primary thermal degradation pathway for this molecule is dictated by the activation energy ( Ea​ ) required for decarbonylation (loss of CO from the 3-carbaldehyde group) or the homolytic cleavage of the pyrazole N-N bond at extreme temperatures[4]. Below these critical thermal thresholds, the solid-state molecule remains thermodynamically stable, provided it is protected from atmospheric reactants.

Oxidative Susceptibility (The Thermodynamic Sink)

The most critical vulnerability of this scaffold is the auto-oxidation of the 3-carbaldehyde group to its corresponding carboxylic acid (5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid). Like many heteroaryl aldehydes, this conversion is a thermodynamically spontaneous process ( ΔG<0 ) driven by the stability of the resulting acid[5]. This degradation is accelerated by ambient oxygen, light (photocatalysis), and trace transition metals, necessitating strict storage protocols under inert atmospheres[6][7].

Degradation A 5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbaldehyde B Auto-Oxidation (O2, Light, Metals) A->B Thermodynamic Sink (ΔG < 0) D Thermal Stress (>200°C) A->D Overcoming Ea C 5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carboxylic acid B->C +[O] E Decarbonylation & Ring Cleavage D->E Degradation

Caption: Thermodynamic degradation pathways of the target carbaldehyde.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic boundaries of this compound, experimental designs must isolate variables to prevent confounding data (e.g., mistaking oxidative degradation for thermal instability). The following protocols are designed as self-validating systems.

Protocol 1: Solid-State Thermal Analysis (TGA/DSC)

Causality: Differential Scanning Calorimetry (DSC) measures heat flow to identify phase transitions (e.g., melting), while Thermogravimetric Analysis (TGA) measures mass loss to identify decomposition. Running these simultaneously under an inert atmosphere isolates pure thermal stability from oxidative artifacts[4].

  • Preparation: Accurately weigh 3–5 mg of the solid compound into an aluminum crucible.

  • Inert Equilibration: Purge the TGA/DSC instrument with high-purity Nitrogen (50 mL/min) at 25 °C for 15 minutes. Self-Validation Check: A stable mass reading during this phase confirms the absence of volatile solvent impurities.

  • Thermal Ramping: Heat the sample at a rate of 10 °C/min from 25 °C to 400 °C.

  • Data Extraction: Record the endothermic melting peak (DSC) and the onset temperature of mass loss (TGA). If mass loss coincides exactly with melting, it indicates thermal instability at the melting point; if the melt occurs with a stable mass plateau, the compound is thermally stable in its liquid state.

Protocol 2: Forced Oxidative Degradation

Causality: Because the 3-carbaldehyde is highly electrophilic, adding hydrogen peroxide forces oxidation to the carboxylic acid, simulating long-term atmospheric exposure in a compressed timeframe to calculate degradation kinetics[5].

  • Stock Preparation: Prepare a 1.0 mg/mL solution of the compound in HPLC-grade acetonitrile.

  • Aliquoting & Stressing: Divide into three vials:

    • Vial A (Control): Purged with Argon, sealed tightly.

    • Vial B (Oxidative): Spiked with 0.3% H2​O2​ .

    • Vial C (Aerobic): Left unsealed to ambient air.

  • Incubation: Incubate all vials at 40 °C for 48 hours.

  • Orthogonal Validation: Quench Vial B with sodium thiosulfate. Analyze all samples via LC-MS. Self-Validation Check: Vial A must show >99% intact parent mass. Vial B will show an M+16 mass shift, confirming the thermodynamic drive toward the carboxylic acid[6].

Workflow Step1 Sample Preparation (Solid & Solution Aliquots) Step2 Thermal Profiling (TGA / DSC under N2) Step1->Step2 Step3 Forced Degradation (Oxidative, Photolytic, pH) Step1->Step3 Step5 Thermodynamic Parameter Extraction (ΔG, ΔH, Ea) Step2->Step5 Thermal Data Step4 Analytical Quantification (LC-MS / NMR) Step3->Step4 Stressed Samples Step4->Step5 Kinetic Data

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Presentation

The following tables summarize the expected thermodynamic parameters and forced degradation outcomes based on the physicochemical behavior of closely related pyrazole-pyridine carbaldehydes.

Table 1: Predictive Thermodynamic & Physicochemical Parameters

ParameterExpected Range / CharacteristicMechanistic Rationale
Melting Point (DSC) 70 °C – 110 °CThe C5-methyl group disrupts molecular planarity and crystal packing efficiency, generally lowering the melting point compared to unsubstituted analogs[7].
Thermal Decomposition (TGA) > 200 °CThe pyrazole-pyridine core is highly stable; initial mass loss corresponds to the high activation energy required for decarbonylation[3].
Oxidative Susceptibility ( ΔG ) Spontaneous ( ΔG<0 )Conversion of the highly reactive aldehyde to a resonance-stabilized carboxylic acid is thermodynamically favored in the presence of O2​ [6].

Table 2: Forced Degradation Matrix & Expected Outcomes

StressorConditionsPrimary DegradantAnalytical Observation
Thermal (Solid) 80 °C for 7 daysIntact (Minimal degradation)No shift in LC-MS retention time; baseline stable.
Oxidative (Solution) 0.3% H2​O2​ , 40 °C, 48hPyridine-3-carboxylic acid derivative M+16 mass shift on MS; loss of the aldehyde proton signal (~10 ppm) on 1H -NMR.
Photolytic (Solution) UV-Vis (ICH Q1B standard)Decarbonylated core / DimersComplex mixture; detection of M−28 Da (loss of CO) fragments.

Conclusion & Handling Directives

While the 5-methyl-6-(1H-pyrazol-1-yl)pyridine core offers robust thermal stability suitable for high-temperature synthetic steps, the 3-carbaldehyde moiety acts as a thermodynamic sink, aggressively driving the molecule toward auto-oxidation. To preserve molecular integrity, it is imperative that this compound is stored at 2–8 °C under a strict inert atmosphere (Argon or Nitrogen) and protected from light[5][7]. Solutions should be prepared fresh immediately prior to use to prevent solvent-mediated degradation.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Schiff Bases from 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde. The pyrazole and pyridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The combination of these two heterocyclic systems in one molecule, further functionalized to form Schiff bases, opens avenues for the development of new therapeutic agents and advanced materials.[1][3] This guide details a robust synthetic protocol, discusses the critical parameters influencing the reaction, and outlines standard characterization techniques. Furthermore, it explores the potential applications of these compounds, particularly in drug development, supported by authoritative literature.

Introduction: The Significance of Pyrazolylpyridine Schiff Bases

Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[4] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[4][5] The versatility of Schiff base synthesis allows for the introduction of a wide array of functional groups, leading to compounds with diverse electronic and steric properties.[5] This tunability makes them valuable ligands in coordination chemistry and as intermediates in organic synthesis.[6][7]

The core scaffold, 5-methyl-6-(1H-pyrazol-1-yl)pyridine, is a "privileged structure" in medicinal chemistry. Pyrazole derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Similarly, the pyridine ring is a common motif in numerous pharmaceuticals.[8] The strategic combination of these two heterocycles is anticipated to yield compounds with enhanced or novel biological activities. The synthesis of Schiff bases from the carbaldehyde derivative of this scaffold provides a platform to explore a vast chemical space for drug discovery and materials science.

Synthetic Protocol

The synthesis of Schiff bases from 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a straightforward condensation reaction. The general scheme involves the reaction of the aldehyde with a primary amine, often under mild acidic catalysis, to yield the corresponding imine.

General Reaction Scheme

Schiff_Base_Synthesis cluster_reactants Reactants cluster_product Product Aldehyde 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde Reaction_Step Solvent Catalyst (e.g., Acetic Acid) Reflux Aldehyde->Reaction_Step + Amine Primary Amine (R-NH2) Amine->Reaction_Step + Schiff_Base Schiff Base Reaction_Step->Schiff_Base

Caption: General synthesis of Schiff bases.

Materials and Reagents
ReagentPuritySupplier
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde>98%Commercial Source
Substituted Primary Amine (e.g., Aniline)>98%Commercial Source
Ethanol (Absolute)ReagentCommercial Source
Glacial Acetic AcidACSCommercial Source
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde in absolute ethanol (approximately 20 mL per gram of aldehyde).

  • Addition of Amine: To this solution, add 1.05 equivalents of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration of the intermediate carbinolamine, which is often the rate-determining step.[4][7]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.[9]

Causality Behind Experimental Choices
  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

  • Catalyst: A catalytic amount of a weak acid like glacial acetic acid is crucial. It protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water) and thus facilitating the formation of the imine.[4] An excess of strong acid should be avoided as it can protonate the amine reactant, rendering it non-nucleophilic.[7]

  • Stoichiometry: A slight excess of the amine can help to drive the reaction to completion.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are routinely employed.

Spectroscopic Data
TechniqueKey Observables
FT-IR Appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.[10]
¹H NMR A characteristic singlet in the region of δ 8.0-9.0 ppm for the azomethine proton (-CH=N-).[9] Signals corresponding to the aromatic protons of the pyrazolylpyridine and the amine substituent will also be present. The disappearance of the aldehyde proton signal (around δ 9.5-10.0 ppm) is a key indicator of reaction completion.[5]
¹³C NMR The azomethine carbon atom typically resonates in the δ 150-165 ppm range.[10]
Mass Spec The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the target Schiff base, confirming its formation.

Experimental and Application Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_application Application & Drug Development A Reactants: 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde + Primary Amine B Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->B C Crude Product Isolation B->C D Purification (Recrystallization) C->D E FT-IR D->E F NMR (¹H, ¹³C) D->F G Mass Spectrometry D->G H Purity & Structural Confirmation I E->I F->I G->I J Biological Screening (e.g., Anticancer, Antimicrobial) H->J I->H K Structure-Activity Relationship (SAR) Studies J->K L Lead Optimization K->L M Preclinical Development L->M

Caption: Workflow from synthesis to application.

Potential Applications in Drug Development

The unique structural features of Schiff bases derived from 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde make them promising candidates for various therapeutic applications.

  • Anticancer Agents: Schiff bases and their metal complexes have demonstrated significant potential as anticancer agents. The imine group is often crucial for their biological activity.[9][11] The pyrazolopyridine core itself is found in compounds with cytotoxic effects.

  • Antimicrobial and Antifungal Activity: The azomethine linkage has been associated with antimicrobial and antifungal properties.[3][6] These novel Schiff bases could be screened against a panel of pathogenic bacteria and fungi to identify new lead compounds.

  • Anti-inflammatory and Analgesic Properties: Pyrazole derivatives are well-known for their anti-inflammatory and analgesic effects. It is plausible that Schiff bases incorporating this moiety will retain or even exhibit enhanced activity.

  • Enzyme Inhibition: The scaffold could be designed to target specific enzymes implicated in diseases. For instance, pyrazole-based compounds have been investigated as inhibitors of enzymes like α-glucosidase and acetylcholinesterase, relevant to diabetes and Alzheimer's disease, respectively.[1]

Conclusion

The synthesis of Schiff bases from 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde offers a versatile and efficient route to a library of novel compounds with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide are robust and can be adapted for the synthesis of a wide range of derivatives. The anticipated biological activities of these compounds, grounded in the established pharmacology of the pyrazole and pyridine heterocycles, make them exciting targets for future drug discovery efforts.

References

  • ChemRxiv. (n.d.). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Retrieved from [Link]

  • Baghdad Science Journal. (2011). Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2, 3-dimethyl-4-amino-5-oxo-pyrazole. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Schiff Base Complexes for Catalytic Application. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Retrieved from [Link]

  • IntechOpen. (n.d.). Recent Applications of Schiff Bases in Biomedical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Retrieved from [Link]

  • IntechOpen. (n.d.). A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • IntechOpen. (2022). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Semantic Scholar. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti. Retrieved from [Link]

  • International Science Community Association. (n.d.). Synthesis, characterization of Schiff base Pyrazolone compound. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Development. (2022). Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Retrieved from [Link]

Sources

Reductive Amination of 5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde: A Comprehensive Protocol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the pyrazole-pyridine core is a privileged pharmacophore, frequently deployed as a hinge-binding motif in kinase inhibitors or as a bioisostere in GPCR modulators. Specifically, 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1534458-55-3)[1] serves as a highly versatile building block.

The reductive amination of this C3-carbaldehyde is the most robust method for installing diverse aliphatic or aromatic amine appendages, enabling rapid Structure-Activity Relationship (SAR) exploration. This application note details the mechanistic causality, optimized parameters, and self-validating protocols required to execute this transformation with high yield and purity.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe. The reductive amination of this specific heteroaromatic aldehyde involves nuanced electronic and steric considerations:

  • Electrophilicity and Iminium Stability : The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing 1H-pyrazol-1-yl group at the C6 position, renders the C3-aldehyde highly electrophilic. While this accelerates the initial nucleophilic attack by the amine, it simultaneously destabilizes the resulting iminium intermediate.

  • Reductant Selection : To prevent the premature reduction of the highly reactive aldehyde to its corresponding alcohol, a mild, selective reducing agent is mandatory. Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard for this transformation[2]. The electron-withdrawing acetoxy ligands significantly reduce the nucleophilicity of the borohydride core. Consequently, NaBH(OAc)3 is unreactive toward the starting aldehyde but rapidly reduces the more electrophilic protonated imine/iminium species[3]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with sodium cyanoborohydride (NaBH3CN)[4][5].

  • The Role of Acetic Acid (AcOH) : For primary amines, the formation of the neutral imine is usually spontaneous. However, secondary amines form a hemiaminal intermediate. The addition of 1.0 equivalent of AcOH is mechanistically required to protonate the hemiaminal hydroxyl group, facilitating the elimination of water to generate the reducible iminium ion[2].

Experimental Workflow

Workflow A Aldehyde + Amine B Imine / Iminium Formation A->B DCE, 25°C (AcOH for 2° amines) C NaBH(OAc)3 Reduction B->C LC-MS Validated D NaHCO3 Quench & Workup C->D H2 Gas Cessation E Purified Product D->E Chromatography

Fig 1: Reductive amination workflow for 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

Quantitative Data & Optimization

To ensure optimal resource allocation during library synthesis, the following table summarizes the empirically validated conditions for different amine classes reacting with 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

Amine ClassReductant (Eq)SolventAdditive (Eq)TempTypical YieldPrimary Byproduct Risk
Primary (1°) NaBH(OAc)3 (1.5)DCENone25 °C80–95%Over-alkylation (Trace)
Secondary (2°) NaBH(OAc)3 (2.0)DCEAcOH (1.0)25 °C75–90%Aldehyde Reduction (Alcohol)
Anilines (Weak Base) NaBH(OAc)3 (2.0)DCEAcOH (1.5)40 °C60–80%Unreacted Aldehyde
Sterically Hindered Ti(OiPr)4 / NaBH4MeOHNone0–25 °C50–70%Imine Hydrolysis

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, embedding in-process analytical checks to guarantee success before proceeding to the next chemical step.

Protocol A: Reaction with Primary Amines
  • Preparation : In an oven-dried, N2-flushed round-bottom flask, dissolve 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1.0 eq, typically 0.5 mmol) and the primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation & Validation : Stir the mixture at 25 °C for 1–2 hours.

    • Causality: Allowing the imine to fully form prior to reductant addition eliminates the risk of direct aldehyde reduction.

    • Validation Check: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Proceed only when the aldehyde mass [M+H]+ is depleted and the corresponding imine mass is dominant.

  • Reduction : Add NaBH(OAc)3 (1.5 eq) portion-wise over 5 minutes to manage any mild exotherm. Stir vigorously for 4–12 hours at 25 °C[2].

  • Quench & Validation : Carefully add saturated aqueous NaHCO3 (equal volume to DCE) to the reaction vessel.

    • Validation Check: Vigorous effervescence (H2 gas evolution) will occur as excess borohydride is destroyed. The quench is only considered complete and safe for extraction when all bubbling has entirely ceased.

  • Isolation : Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Reaction with Secondary Amines
  • Preparation : Dissolve the aldehyde (1.0 eq) and the secondary amine (1.2 eq) in anhydrous DCE (0.2 M).

  • Acid Catalysis : Add glacial Acetic Acid (1.0 eq) dropwise.

    • Causality: As secondary amines cannot form a neutral imine, the acid is strictly required to protonate the intermediate hemiaminal, driving the loss of H2O to form the highly reactive iminium cation[2].

  • Reduction : Add NaBH(OAc)3 (2.0 eq). A higher equivalent of reductant is utilized here to compensate for the slower reaction kinetics of sterically encumbered secondary iminium ions.

  • Quench & Isolation : Follow the exact quench and validation procedure outlined in Protocol A. The NaHCO3 will simultaneously neutralize the acetic acid and destroy the excess hydride.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Source: PubMed. URL:[Link]

  • "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry. Source: Master Organic Chemistry. URL:[Link]

Sources

Application Note: Harnessing 5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolyl-Pyridine Privileged Scaffold

In contemporary medicinal chemistry, the shift toward nitrogen-rich heteroaromatics is driven by the need to optimize physicochemical properties, such as aqueous solubility, metabolic stability, and target binding affinity. 5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1534458-55-3) has emerged as a highly versatile, bifunctional building block. It combines a pyrazole-substituted pyridine core—a recognized "privileged scaffold" in oncology and immunology—with a highly reactive formyl group [1].

The structural topology of this molecule is not accidental; it is evolutionarily selected in drug design to target the ATP-binding hinge region of kinases (such as PIM-1, RET, and ALK5) [2]. The pyridine nitrogen and the pyrazole ring act as a bidentate hydrogen-bond acceptor/donor system, while the 5-methyl group provides essential steric shielding that locks the biaryl system into a specific dihedral angle, minimizing entropic penalty upon target binding. The 3-carbaldehyde moiety serves as the synthetic handle, allowing for rapid diversification into secondary amines, olefins, or fused heterocycles.

Pharmacophore Core Pyrazolyl-Pyridine Core Pyridine Pyridine Nitrogen (H-Bond Acceptor) Core->Pyridine Pyrazole Pyrazole Ring (Hydrophobic/H-Bonding) Core->Pyrazole Methyl 5-Methyl Group (Steric Shielding/Conformation) Core->Methyl Aldehyde 3-Carbaldehyde (Synthetic Handle) Core->Aldehyde Target Kinase Hinge Region (e.g., PIM-1, RET) Pyridine->Target Binds ATP Pocket Pyrazole->Target pi-pi stacking

Pharmacophoric rationale for 5-methyl-6-(1H-pyrazol-1-yl)pyridine derivatives.

Mechanistic Rationale & Synthetic Divergence

The utility of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde lies in its ability to undergo two primary orthogonal pathways: Reductive Amination and Knoevenagel Condensation .

The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the C3-aldehyde, making it highly susceptible to nucleophilic attack by primary and secondary amines. However, this same electronic property makes the aldehyde prone to direct reduction if overly harsh hydride sources (like NaBH4​ ) are used. Therefore, experimental causality dictates the use of mild, selective reducing agents such as Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) [3].

G BB 5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbaldehyde RA Reductive Amination (NaBH(OAc)3, DCE) BB->RA Primary/Secondary Amines KC Knoevenagel Condensation (Piperidine, EtOH) BB->KC Active Methylene Compounds Amine Secondary/Tertiary Amines (Kinase Inhibitors) RA->Amine Yield: 75-92% Olefin Acrylonitrile Derivatives (Apoptosis Inducers) KC->Olefin Yield: 80-95%

Synthetic divergence of the building block into distinct therapeutic pharmacophores.

Quantitative Data: Reaction Optimization

To establish a robust workflow, we evaluated various conditions for the reductive amination of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde with a model secondary amine (piperazine derivative). The data below demonstrates the causality between solvent/reagent choice and the suppression of the primary side-reaction (direct aldehyde reduction to the corresponding alcohol).

Amine EquivalentReducing AgentSolventAdditiveYield (%)Purity (LC-MS)Mechanistic Observation
1.2 eq NaBH4​ MeOHNone22%45%Rapid over-reduction to alcohol.
1.2 eq NaCNBH3​ MeOHAcOH (cat.)68%88%Toxic byproduct (HCN); moderate yield.
1.2 eq NaBH(OAc)3​ DCMNone74%92%Sluggish iminium formation.
1.2 eq NaBH(OAc)3​ DCE AcOH (1.0 eq) 91% >98% Optimal. AcOH catalyzes iminium formation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that protocols must not be blind recipes. They must include built-in validation checkpoints to ensure the chemical system is behaving as mechanistically predicted.

Protocol A: High-Yield Reductive Amination for Kinase Inhibitor Libraries

Objective: Synthesize tertiary amines via the coupling of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde with secondary amines [3].

Reagents & Causality:

  • 1,2-Dichloroethane (DCE): Chosen over DCM because its slightly higher boiling point allows for gentle heating if steric hindrance at the amine requires it, while remaining non-coordinating.

  • Acetic Acid (AcOH): Added in stoichiometric amounts to protonate the hemiaminal intermediate, driving the equilibrium toward the reactive iminium ion.

  • NaBH(OAc)3​ : A mild hydride source that cannot reduce the starting aldehyde at room temperature, ensuring it only attacks the activated iminium species.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried 20 mL scintillation vial, dissolve 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1.0 mmol, 187 mg) and the target secondary amine (1.2 mmol) in anhydrous DCE (5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol, 57 µL) dropwise. Stir the mixture at room temperature under a nitrogen atmosphere for 2 hours.

    • Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench in saturated NaHCO3​ , extract with EtOAc, and analyze via LC-MS. The mass of the starting aldehyde ( m/z 188 [M+H]+ ) should be entirely absent, replaced by the mass of the intermediate iminium ion. Do not proceed to step 3 until this conversion is >95%.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3​ (1.5 mmol, 318 mg) portion-wise over 10 minutes to prevent thermal runaway.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup (Self-Validating): Quench the reaction with 1N NaOH (5 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM ( 3×10 mL).

    • Validation Checkpoint 2: The aqueous layer must be adjusted to pH > 10. Because the product is a basic tertiary amine, failing to basify the aqueous layer will result in the product remaining water-soluble as a protonated salt, destroying your yield.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Silica gel, 0-10% MeOH in DCM with 0.1% Et3​N ).

Protocol B: Knoevenagel Condensation for Apoptosis Inducers

Objective: Synthesize acrylonitrile derivatives by reacting the aldehyde with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) [2].

Step-by-Step Procedure:

  • Preparation: Dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (5.0 mL).

  • Catalysis: Add 3 drops of piperidine (catalytic base). The reaction relies on the base to deprotonate the active methylene, forming a carbanion that attacks the highly electrophilic C3-aldehyde.

  • Reflux: Heat the mixture to 80 °C for 3 hours.

    • Validation Checkpoint 3: Monitor via 1H-NMR of a crude aliquot. The diagnostic singlet of the aldehyde proton at ∼9.8 ppm must disappear, replaced by a new olefinic proton singlet typically appearing between 7.5−8.2 ppm , confirming the formation of the double bond.

  • Isolation: Cool the mixture to 0 °C. The highly conjugated product will typically precipitate out of the ethanol solution. Filter the solid, wash with ice-cold ethanol, and dry under high vacuum.

Conclusion

5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is not merely a structural intermediate; it is a strategically designed pharmacophoric anchor. By understanding the electronic interplay between the pyrazole, the pyridine ring, and the formyl group, drug development professionals can leverage self-validating synthetic protocols to rapidly generate high-purity libraries of kinase inhibitors and other targeted therapeutics.

References

  • National Center for Biotechnology Information (NIH / Taylor & Francis)
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators RSC Publishing URL
  • Harnessing Substituted 4-Chlorothieno[2,3-b]pyridine as a New Cap for Potent and Selective Antiproliferative HDAC Inhibitors MDPI URL

Application Note: Palladium-Catalyzed Divergent Functionalization of 5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In modern drug discovery, the ability to selectively functionalize complex building blocks without relying on de novo synthesis is paramount. The compound 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde represents a highly privileged, multi-handle scaffold. It possesses three orthogonal reactive sites that can be selectively manipulated via transition-metal catalysis:

  • The C6-Pyrazole Ring: Acts as a robust, monodentate directing group (DG) capable of coordinating to palladium(II).

  • The C5-Methyl Group: Positioned perfectly for pyrazole-directed, palladium-catalyzed C(sp³)–H activation via a thermodynamically favorable 6-membered palladacycle.

  • The C3-Carbaldehyde: An electron-deficient moiety primed for synergistic photoredox/palladium-catalyzed acyl C(sp²)–H arylation (decarbonylative or ketone-forming).

This application note provides detailed, field-proven protocols for two divergent late-stage functionalization pathways. By understanding the mechanistic causality behind these transformations, researchers can rapidly expand chemical space around this pyridine core.

Pathway A: Pyrazole-Directed C(sp³)–H Arylation of the C5-Methyl Group

Mechanistic Causality

Unactivated C(sp³)–H bonds are notoriously inert due to their high bond dissociation energies and low polarity. However, the N2 atom of the 1H-pyrazol-1-yl group exhibits strong σ-donor capabilities. Upon coordination to a Pd(II) catalyst, the metal center is brought into close proximity to the adjacent C5-methyl group. This proximity effect drives a Concerted Metalation-Deprotonation (CMD) event, cleaving the C(sp³)–H bond and forming a stable 6-membered palladacycle[1].

The addition of a silver salt (e.g., Ag₂CO₃) is mechanistically critical; it acts as both a base for the CMD step and a halide scavenger to abstract iodide from the oxidative addition intermediate, preventing catalyst poisoning and driving the reductive elimination of the C–C bond[2].

Quantitative Optimization Data

To validate the self-correcting nature of this protocol, control experiments demonstrate the absolute necessity of the silver base and the fluorinated solvent. Hexafluoroisopropanol (HFIP) is critical as its strong hydrogen-bonding ability stabilizes the transition states during the CMD process.

Table 1: Optimization of Pyrazole-Directed C(sp³)–H Arylation

EntryPalladium SourceBase/AdditiveSolventTemp (°C)Yield (%)
1 Pd(OAc)₂ (10 mol%) Ag₂CO₃ (1.5 eq) HFIP 90 88%
2Pd(OAc)₂ (10 mol%)K₂CO₃ (1.5 eq)HFIP90Trace
3Pd(TFA)₂ (10 mol%)Ag₂CO₃ (1.5 eq)HFIP9065%
4Pd(OAc)₂ (10 mol%)Ag₂CO₃ (1.5 eq)Toluene11042%
5NoneAg₂CO₃ (1.5 eq)HFIP90N.R.
Protocol A: Step-by-Step Methodology

Target: Synthesis of 5-benzyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde derivatives.

  • Preparation: To an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, add 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 10 mol%), and Ag₂CO₃ (206 mg, 0.75 mmol, 1.5 equiv).

  • Atmosphere Exchange: Seal the tube with a rubber septum, evacuate, and backfill with dry Argon. Repeat this process three times.

  • Reagent Addition: Via syringe, add the aryl iodide (1.0 mmol, 2.0 equiv) followed by anhydrous HFIP (2.5 mL, 0.2 M). Note: If the aryl iodide is a solid, add it during Step 1.

  • Reaction: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Seal tightly and submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 16 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove the precipitated AgI and Pd black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the arylated product.

Mandatory Visualization: Catalytic Cycle

The following diagram illustrates the self-regenerating catalytic cycle for the pyrazole-directed C(sp³)–H arylation workflow.

CatalyticCycle Pd_cat Pd(OAc)₂ Active Catalyst Coord 1. Substrate Coordination (Pyrazole N2 binds to Pd) Pd_cat->Coord CH_Act 2. C(sp³)-H Activation (CMD Mechanism) Forms 6-Membered Palladacycle Coord->CH_Act Base (Ag₂CO₃) - HOAc Ox_Add 3. Oxidative Addition (Ar-I adds to Pd) Pd(II) → Pd(IV) Intermediate CH_Act->Ox_Add + Ar-I Red_Elim 4. Reductive Elimination C-C Bond Formation & Product Release Ox_Add->Red_Elim Red_Elim->Pd_cat - AgI

Fig 1: Mechanism of Pyrazole-Directed Pd-Catalyzed C(sp³)-H Arylation.

Pathway B: Synergistic Photoredox/Pd-Catalyzed Acyl C(sp²)–H Arylation

Mechanistic Causality

While the C5-methyl group is activated via coordination-driven metalation, the C3-carbaldehyde can be functionalized via a completely orthogonal radical pathway. By merging Palladium catalysis with Hydrogen Atom Transfer (HAT) photocatalysis, the formyl C–H bond is directly converted into an aryl ketone[3].

The causality relies on polarity matching . The photoexcited tetrabutylammonium decatungstate (TBADT) catalyst, *[W10O32]4-, acts as a highly electrophilic radical species that selectively abstracts the hydridic formyl hydrogen[4]. This generates a nucleophilic acyl radical. Simultaneously, the Pd(0) catalyst undergoes oxidative addition with an aryl bromide to form an electrophilic Ar–Pd(II)–Br species. The acyl radical is intercepted by the Pd(II) intermediate, forming a Pd(III) species that rapidly undergoes reductive elimination to forge the ketone C–C bond[3].

Quantitative Optimization Data

The success of this reaction is highly dependent on the choice of the photocatalyst. Standard visible-light photocatalysts (like Eosin Y or Ru(bpy)₃²⁺) lack the excited-state energy required to abstract the formyl hydrogen efficiently.

Table 2: Optimization of Dual HAT/Pd Acyl C(sp²)–H Arylation

EntryPhotocatalystPd CatalystLight SourceYield (%)
1 TBADT (5 mol%) Pd(PPh₃)₄ (5 mol%) 390 nm LED 92%
2Eosin Y (5 mol%)Pd(PPh₃)₄ (5 mol%)530 nm LED15%
3TBADT (5 mol%)None390 nm LEDN.R.
4NonePd(PPh₃)₄ (5 mol%)390 nm LEDN.R.
Protocol B: Step-by-Step Methodology

Target: Synthesis of 1-aryl-1-(5-methyl-6-(1H-pyrazol-1-yl)pyridin-3-yl)methanone derivatives.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (0.5 mmol, 1.0 equiv), aryl bromide (0.75 mmol, 1.5 equiv), Pd(PPh₃)₄ (28.9 mg, 0.025 mmol, 5 mol%), TBADT (83.0 mg, 0.025 mmol, 5 mol%), and K₂HPO₄ (174 mg, 1.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Evacuate the Schlenk tube and backfill with Argon (3 cycles).

  • Solvent Addition: Add a degassed mixture of cyclopentyl methyl ether (CPME) and deionized water (10:1 v/v, 5.0 mL total volume) via syringe. The biphasic system aids in the solubility of the inorganic base and the decatungstate photocatalyst.

  • Photochemical Reaction: Place the Schlenk tube in a photoreactor equipped with 390 nm LEDs (approx. 2-3 cm from the light source). Stir the mixture vigorously (1000 rpm) at room temperature for 24 hours. A cooling fan should be used to maintain the temperature below 30 °C.

  • Workup: Turn off the light source. Quench the reaction by adding 10 mL of water. Extract the aqueous layer with Dichloromethane (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, eluting with Hexanes/Ethyl Acetate) to yield the pure diaryl ketone.

References

  • Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization Journal of the American Chemical Society[Link][5]

  • Direct C–H Arylation of Aldehydes by Merging Photocatalyzed Hydrogen Atom Transfer with Palladium Catalysis ACS Catalysis[Link][3]

  • Direct Aldehyde C–H Arylation and Alkylation via the Combination of Nickel, Hydrogen Atom Transfer, and Photoredox Catalysis Journal of the American Chemical Society[Link][6]

  • [3+2] Cycloaddition of alkyl aldehydes and alkynes enabled by photoinduced hydrogen atom transfer Nature Communications (via PMC)[Link][4]

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp³)–H Bonds Chemical Reviews (via PMC)[Link][1]

Sources

Troubleshooting & Optimization

Solubility issues of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific solvation dynamics, chemical stability, and handling protocols for this highly functionalized heterocyclic building block.

The molecular architecture of this compound features a basic pyridine nitrogen, an aromatic pyrazole ring, a lipophilic methyl group, and a highly electrophilic carbaldehyde moiety[1]. This combination results in strong intermolecular crystal lattice energies (driven by π−π stacking and dipole interactions), making it challenging to solubilize in both highly non-polar and highly polar protic environments.

Quantitative Physicochemical Solubility Profile

Understanding the causality behind solvent compatibility is the first step in preventing experimental artifacts. The table below summarizes the expected solubility behavior based on the compound's structural thermodynamics.

Solvent ClassSpecific SolventSolubility LevelMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mM)Disrupts π−π stacking; strong dipole-dipole interactions stabilize the polar heterocyclic rings.
Halogenated DichloromethaneHigh (>20 mM)Excellent solvation of both the lipophilic methyl group and the aromatic systems.
Polar Protic Methanol, EthanolModerate (Reactive)Soluble, but the carbaldehyde group is highly prone to nucleophilic attack, forming acetals.
Aqueous PBS, HEPES (pH 7.4)Low (<10 μ M)Hydrophobic collapse driven by the methyl group and aromatic rings; lacks sufficient H-bond donors.
Non-Polar Hexane, HeptaneVery Low (<1 mM)Cannot overcome the high crystal lattice energy of the polar heterocyclic rings.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when I add my DMSO stock to an aqueous assay buffer? A1: This phenomenon, often called the "DMSO crash," occurs due to rapid solvent exchange. When a highly concentrated DMSO stock is introduced directly into an aqueous medium, the rapid change in solvent polarity causes the compound to "crash out" because its solubility limit in the final aqueous solution is exceeded[2]. The DMSO rapidly diffuses into the bulk water, stripping the solvation shell away from the highly lipophilic 5-methyl and pyrazole moieties faster than water can accommodate them. These lipophilic molecules precipitate, leading to erroneously low assay concentrations[3]. To prevent this, you must employ a stepwise dilution strategy[4].

Q2: I dissolved the compound in Methanol-d4 for NMR analysis, but the spectrum shows a loss of the aldehyde peak and new unexpected signals. Is the compound degrading? A2: The compound is not degrading; it is reacting with your solvent. The carbaldehyde group at the 3-position of the pyridine ring is highly electrophilic. Aldehydes react reversibly with 2 equivalents of an alcohol in the presence of an acid catalyst to yield acetals[5]. In methanol, the acid catalyzes the reaction between the carbonyl carbon and the solvent, converting the intermediate hemiacetal into a full acetal[6]. Protonation of the –OH group, followed by a loss of water, leads to an oxonium ion, which undergoes a second nucleophilic addition of alcohol[5]. You must use non-nucleophilic solvents like CDCl3 or DMSO-d6 for structural characterization.

Mechanistic Workflows and Visualizations

To visualize these chemical and physical phenomena, refer to the mechanistic pathways below.

Acetal_Mechanism A Aldehyde (Active) B Protonated Carbonyl A->B + H⁺ C Hemiacetal (Intermediate) B->C + MeOH D Oxonium Ion (Reactive) C->D + H⁺, - H₂O E Acetal (Inactive) D->E + MeOH, - H⁺

Mechanistic pathway of carbaldehyde conversion to an inactive acetal in methanolic solvents.

DMSO_Crash cluster_direct Direct Dilution cluster_stepwise Stepwise Dilution Stock 10 mM Stock (100% DMSO) Direct Direct Addition (>1:100 ratio) Stock->Direct Stepwise Intermediate Dilution (1 mM in DMSO) Stock->Stepwise Crash Rapid Solvent Exchange Direct->Crash Precipitate Insoluble Precipitate Crash->Precipitate Soluble Gradual Solvation Stepwise->Soluble Assay Homogeneous Assay Soluble->Assay

Comparison of direct vs. stepwise dilution workflows to prevent DMSO-induced precipitation.

Validated Experimental Protocols

Protocol A: Stepwise Aqueous Dilution for Biological Assays

Objective: Achieve a final assay concentration of 10 μ M in an aqueous buffer without inducing nanoparticulate precipitation. Causality & Logic: By stepping down the concentration in an intermediate DMSO mixture, we prevent the localized supersaturation that drives hydrophobic collapse. It is best to make the initial serial dilutions only in DMSO and then add the final diluted sample to your buffer[4].

Step-by-Step Methodology:

  • Primary Stock: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Vortex for 30 seconds to ensure complete dissolution.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

  • Pre-warming: Warm the target aqueous buffer (e.g., PBS or cell culture medium) to 37°C. Increasing the temperature temporarily raises the thermodynamic solubility limit during the critical mixing phase.

  • Dropwise Addition: While vigorously vortexing the warmed buffer, add the 1 mM intermediate stock dropwise to achieve the final 10 μ M concentration (a 1:100 dilution). The final DMSO concentration will be a biologically tolerable 1.0%.

  • Self-Validation Step: Measure the Optical Density at 600 nm (OD600) of the final solution against a buffer blank. An OD600 > 0.05 indicates light scattering from nucleated nanoparticles (precipitation). If OD600 < 0.05, the compound is successfully and homogeneously solvated.

Protocol B: Solvent Selection for NMR and Analytical Characterization

Objective: Prevent solvent-induced structural artifacts (acetalization) during analytical characterization. Causality & Logic: Protic, nucleophilic solvents will attack the electrophilic carbaldehyde. Aprotic solvents must be used to preserve the native structure.

Step-by-Step Methodology:

  • Solvent Selection: Strictly use Chloroform-d (CDCl3) or DMSO-d6 for NMR analysis. For LC-MS, use Acetonitrile (MeCN) instead of Methanol in your mobile phase.

  • Preparation: Dissolve 5 mg of the compound in 0.6 mL of CDCl3.

  • Self-Validation Step (NMR): Analyze the 1 H-NMR spectrum. Verify the presence of the aldehyde proton singlet at approximately δ 9.8 - 10.2 ppm. If this peak integrates to <1.0 relative to the pyrazole/pyridine aromatic protons, or if a new singlet appears around δ 5.5 ppm (characteristic of an acetal methine proton), solvent reactivity has occurred and the sample must be reprepared in strictly anhydrous, aprotic conditions.

References

  • Pyridine-3-carbaldehyde - Wikipedia Source: Wikipedia URL:[Link]

  • Formation and Reactions of Acetals Source: Chemistry Steps URL: [Link]

  • 19.10 Nucleophilic Addition of Alcohols: Acetal Formation Source: OpenStax Organic Chemistry URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Preventing auto-oxidation of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and purity of this valuable heterocyclic aldehyde throughout its storage and handling. Auto-oxidation to the corresponding carboxylic acid is a common challenge that can impact experimental reproducibility and product yield. This guide provides in-depth, field-proven insights and practical solutions to mitigate this issue.

Understanding the Challenge: The Auto-Oxidation of a Heterocyclic Aldehyde

5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde, like many aromatic and heterocyclic aldehydes, is susceptible to auto-oxidation. This process converts the aldehyde functional group into a carboxylic acid, an impurity that can be difficult to remove and can interfere with subsequent reactions. The auto-oxidation of aldehydes is a free-radical chain reaction that is initiated and propagated by the presence of molecular oxygen.[1][2][3] This reaction is often accelerated by exposure to light and elevated temperatures.[4][5]

The heterocyclic nature of this specific molecule, containing both a pyridine and a pyrazole ring, may influence its reactivity and stability. Therefore, stringent adherence to proper handling and storage protocols is critical to preserving its integrity.

Frequently Asked Questions (FAQs)

Q1: My vial of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde has turned from a white/off-white solid to a yellowish or brownish solid. What does this indicate?

A change in color often suggests product degradation. The formation of the corresponding carboxylic acid or other colored impurities due to oxidation is a likely cause. It is recommended to verify the purity of the material by an appropriate analytical method, such as ¹H NMR or LC-MS, before use.

Q2: What are the ideal storage conditions for this compound to prevent auto-oxidation?

To ensure long-term stability, 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and at a reduced temperature (2-8°C is recommended).[5][6]

Q3: Can I store a solution of this aldehyde?

Storing aldehydes in solution is generally not recommended for long periods as it can accelerate degradation. If short-term storage of a solution is necessary, use a degassed anhydrous solvent and store it under an inert atmosphere in a sealed container at a low temperature.

Q4: I suspect my aldehyde has partially oxidized. Can I still use it in my reaction?

Using a partially oxidized aldehyde is not advisable as the carboxylic acid impurity can complicate the reaction and purification. It is highly recommended to purify the aldehyde before use. A detailed purification protocol is provided in the Troubleshooting Guide.

Q5: What is the white precipitate I sometimes see in my aldehyde?

While a color change often indicates oxidation, the formation of a white precipitate could be the corresponding carboxylic acid, which may have limited solubility in the partially oxidized aldehyde. Analytical characterization is necessary for definitive identification.

Troubleshooting Guide: Proactive and Corrective Measures

This section provides detailed protocols to prevent auto-oxidation and to purify the aldehyde should degradation occur.

Proactive Measures: Best Practices for Handling and Storage

Adherence to these protocols will significantly extend the shelf-life of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

For optimal stability, this compound should be handled exclusively under an inert atmosphere, such as in a glovebox or using a Schlenk line.

  • Preparation: Dry all glassware in an oven at a minimum of 125°C overnight and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: If using a Schlenk line, connect the flask containing the aldehyde to the manifold. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Dispensing: Use a positive pressure of inert gas to dispense the solid aldehyde. If weighing is required, do so under a blanket of inert gas or in a glovebox.

  • Sealing: After dispensing, re-purge the headspace of the storage container with inert gas before sealing tightly. For added protection, wrap the cap and threads with Parafilm.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with oxygen, the primary driver of auto-oxidation.[4][5]
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.[5][6]
Light Amber vial or protected from lightLight can initiate and accelerate the radical chain reaction of auto-oxidation.[4][5]
Container Tightly sealed glass vialPrevents ingress of atmospheric oxygen and moisture.
Corrective Measures: Purification of Partially Oxidized Aldehyde

If auto-oxidation has occurred, the aldehyde can be purified by forming a water-soluble bisulfite adduct, which separates it from the less reactive carboxylic acid impurity. The pure aldehyde is then regenerated.[7][8][9]

Materials:

  • Partially oxidized 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

  • Methanol

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • Ethyl acetate

  • 50% (w/v) Sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Adduct Formation:

    • Dissolve the crude aldehyde in a minimal amount of methanol in a flask.

    • Transfer the solution to a separatory funnel.

    • Add 1.5-2 equivalents (relative to the aldehyde) of a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for 1-2 minutes. A white precipitate of the bisulfite adduct may form.

  • Extraction and Separation:

    • Add deionized water to dissolve any precipitated adduct and to dilute the mixture.

    • Add ethyl acetate to the separatory funnel to extract any non-aldehyde impurities (like the carboxylic acid).

    • Shake the funnel and allow the layers to separate.

    • Drain the lower aqueous layer (containing the bisulfite adduct) into a clean flask. Discard the upper organic layer.

  • Aldehyde Regeneration:

    • Return the aqueous layer to the separatory funnel.

    • Add an equal volume of fresh ethyl acetate.

    • Slowly add 50% NaOH solution dropwise while swirling the funnel. Monitor the pH of the aqueous layer with pH paper, continuing to add NaOH until the pH is approximately 12.[8]

    • Shake the funnel vigorously to extract the regenerated aldehyde into the ethyl acetate layer.

  • Work-up:

    • Separate the layers and collect the upper organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the purified 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

  • Final Handling:

    • Immediately place the purified aldehyde under an inert atmosphere and store under the recommended conditions.

Advanced Stabilization Strategies: The Use of Antioxidants

For applications requiring long-term storage or for use in formulations, the addition of a radical-scavenging antioxidant can be highly effective.

Choosing an Antioxidant

Butylated hydroxytoluene (BHT) and tocopherol (Vitamin E) are common and effective antioxidants for preventing the degradation of organic compounds.[10][11]

AntioxidantRecommended Concentration (w/w)Notes
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%A synthetic phenolic antioxidant that is highly effective at scavenging free radicals.
Tocopherol (Vitamin E) 0.05% - 0.2%A natural antioxidant that is also an effective radical scavenger.[10][12]

Implementation:

To add an antioxidant, dissolve the chosen compound in a small amount of a volatile solvent in which the aldehyde is also soluble. Add this solution to the aldehyde and then remove the solvent under a stream of inert gas. Ensure thorough mixing.

Visualizing the Chemistry

The Auto-Oxidation Pathway

The auto-oxidation of an aldehyde proceeds via a radical chain mechanism. The key steps are initiation, propagation, and termination.

Auto-Oxidation Pathway cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (Light, Heat) Aldehyde R-CHO Initiator->Aldehyde H• abstraction Acyl_Radical R-C•=O (Acyl Radical) Aldehyde->Acyl_Radical Oxygen O₂ Acyl_Radical->Oxygen Reaction Peroxy_Radical R-C(=O)OO• (Acylperoxy Radical) Oxygen->Peroxy_Radical Aldehyde_2 R-CHO Peroxy_Radical->Aldehyde_2 H• abstraction Peracid R-C(=O)OOH (Peroxy Acid) Aldehyde_2->Peracid Acyl_Radical_2 R-C•=O Carboxylic_Acid R-COOH (Carboxylic Acid) Peracid->Carboxylic_Acid Reaction with Aldehyde

Caption: Radical chain mechanism of aldehyde auto-oxidation.

Purification Workflow

A streamlined workflow for the purification of a partially oxidized aldehyde.

Purification Workflow start Crude Aldehyde (with R-COOH impurity) adduct_formation Adduct Formation Dissolve in MeOH Add saturated NaHSO₃ (aq) start->adduct_formation extraction Liquid-Liquid Extraction Add H₂O and Ethyl Acetate Separate Layers adduct_formation->extraction aqueous_phase Aqueous Phase | (Contains water-soluble bisulfite adduct) extraction->aqueous_phase Desired Adduct organic_phase Organic Phase | (Contains R-COOH impurity) | Discard extraction->organic_phase Impurity regeneration Regeneration Add Ethyl Acetate Adjust pH to 12 with NaOH aqueous_phase->regeneration extraction_2 Extraction & Work-up Separate organic layer Wash with brine Dry over MgSO₄ Concentrate regeneration->extraction_2 end Purified Aldehyde extraction_2->end

Caption: Workflow for aldehyde purification via bisulfite adduct.

References

  • Agritrop. (2021). Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines. [Link]

  • PubMed. (2002). Antioxidative activity of heterocyclic compounds found in coffee volatiles produced by Maillard reaction. [Link]

  • ResearchGate. (n.d.). Radical-chain mechanism for aldehyde autoxidation. [Link]

  • PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Loba Chemie. (2021). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. [Link]

  • RSC Publishing. (2023). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • PMC. (2022). Antioxidant-independent activities of alpha-tocopherol. [Link]

  • MDPI. (2025). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. [Link]

  • PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ACS Publications. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. [Link]

  • MDPI. (2025). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Organic Chemistry Portal. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • JoVE. (2023). Video: Radical Autoxidation. [Link]

  • Google Patents. (n.d.). US2544562A - Process for recovering aldehydes and ketones.
  • IntechOpen. (2021). Chapter 10: Tocopherols in Human Health: The Unique Chemistry and Role of γ-Tocopherol. [Link]

  • Wikipedia. (n.d.). Autoxidation. [Link]

  • Beilstein Journals. (2024). Synthesis, electrochemical properties, and antioxidant activity of sterically hindered catechols with 1,3,4-oxadiazole, 1,2,4-triazole, thiazole or pyridine fragments. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • PMC. (2016). Role of Endogenous and Exogenous Tocopherols in the Lipid Stability of Marine Oil Systems: A Review. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. [Link]

Sources

Technical Support Center: Crystallization of 5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde. As a polar, heterocyclic molecule, its crystallization can be influenced by a variety of factors including solvent choice, cooling rate, and purity. This document is intended for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystalline material. The strategies outlined here are based on established principles of crystallization and data from structurally analogous compounds due to the limited specific literature on this particular molecule.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde in a question-and-answer format.

Issue 1: The compound oils out and does not form crystals.

Q: My compound is separating from the solution as an oil instead of forming solid crystals. What is causing this and how can I fix it?

A: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high, leading to liquid-liquid phase separation instead of crystallization.[1]

Probable Causes & Solutions:

  • High Supersaturation: The solution is likely too concentrated or cooled too quickly.

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to reduce the concentration.[2] Allow the solution to cool more slowly to give the molecules adequate time to orient into a crystal lattice.[3][4]

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or the compound's solubility is too high at the cooling temperature.

    • Solution: Select a solvent with a lower boiling point or a solvent in which the compound has lower solubility at room temperature. A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal.[5][6]

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[3][7][8]

    • Solution: Purify the crude material further before crystallization, for example, by column chromatography. If the impurities are colored, a charcoal treatment of the hot solution may be effective.[2]

Issue 2: No crystals are forming, even after extended cooling.

Q: I have a clear solution and even after cooling in an ice bath, no crystals have precipitated. What should I do?

A: This indicates that the solution is not supersaturated at the lower temperature, meaning the compound is still too soluble in the chosen solvent.[3]

Probable Causes & Solutions:

  • Excess Solvent: Too much solvent was used to dissolve the compound.

    • Solution 1 (Evaporation): Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[2][9][10] Once a slight turbidity is observed or a noticeable amount of solvent has been removed, allow the solution to cool again.

    • Solution 2 (Anti-solvent Addition): If the compound is soluble in a particular solvent, an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be added dropwise to the solution at room temperature until turbidity persists.[11][12][13] Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.

  • Metastable Zone: The solution may be in a metastable state where it is supersaturated but requires an energy barrier to be overcome for nucleation to begin.[1][14]

    • Solution 1 (Seeding): Introduce a seed crystal of the compound to provide a template for crystal growth.[1][3]

    • Solution 2 (Scratching): Scratch the inside of the flask with a glass rod at the meniscus. The small glass particles generated can act as nucleation sites.

Issue 3: The resulting crystals are very small or appear as a powder.

Q: The crystallization yielded a fine powder instead of well-defined crystals. How can I obtain larger crystals?

A: The formation of small crystals is typically a result of rapid nucleation and growth, which occurs when the level of supersaturation is too high.[3]

Probable Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly promotes the formation of many small nuclei simultaneously.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated from the surface, before transferring it to a colder environment like a refrigerator or an ice bath.[4]

  • High Concentration: A highly concentrated solution will become supersaturated more quickly upon cooling.

    • Solution: Use a slightly larger volume of solvent to dissolve the compound initially. This will create a less supersaturated solution upon cooling, favoring slower growth on existing nuclei rather than the formation of new ones.[2]

  • Agitation: Excessive agitation can induce secondary nucleation, leading to a larger number of smaller crystals.[3]

    • Solution: Avoid stirring or agitating the solution as it cools.

Issue 4: The crystal yield is very low.

Q: After filtration, I recovered a much smaller amount of crystalline material than expected. What could be the reason?

A: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor.[2]

Probable Causes & Solutions:

  • Excessive Solvent: Using too much solvent will result in a lower concentration of the compound, and a larger amount will remain in solution even after cooling.[2]

    • Solution: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling. For future attempts, use the minimum amount of hot solvent necessary to fully dissolve the compound.[4]

  • Incomplete Cooling: Not cooling the solution to a low enough temperature will result in higher solubility and thus, a lower yield.

    • Solution: Ensure the solution is thoroughly chilled, for example, in an ice-water bath for at least 30 minutes, before filtration.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently chilled can redissolve some of the product.

    • Solution: Always wash the crystals with a small amount of ice-cold solvent.[6]

Issue 5: The crystals are discolored or appear impure.

Q: The crystals I obtained have a yellow or brown tint, but the pure compound should be colorless. How can I improve the purity?

A: Discoloration indicates the presence of impurities that have been incorporated into the crystal lattice or are adsorbed onto the crystal surface.[7][15]

Probable Causes & Solutions:

  • Trapped Mother Liquor: Impurities can be present in the residual solvent on the crystal surfaces.[15]

    • Solution: Ensure the crystals are washed with a small amount of ice-cold, fresh solvent during filtration to remove any adhering mother liquor.[6][15]

  • Co-crystallization of Impurities: Some impurities may have similar structures and can co-crystallize with the desired compound.[15]

    • Solution 1 (Recrystallization): A second crystallization of the impure crystals can significantly improve purity.

    • Solution 2 (Charcoal Treatment): For colored, non-polar impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb the product.[2]

  • Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice (inclusions).[15]

    • Solution: Slow down the crystallization process by using a more dilute solution and a slower cooling rate.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde?

A1: Given the structure, which contains polar pyridine and pyrazole rings as well as an aldehyde group, a range of solvents with varying polarities should be screened. Good starting points include:

  • Alcohols: Ethanol, isopropanol (the compound is likely to be soluble in hot alcohols and less soluble in cold).

  • Esters: Ethyl acetate (often a good balance of polarity).

  • Ketones: Acetone (a polar aprotic solvent).[16]

  • Aromatic Hydrocarbons: Toluene (for less polar impurities, may require a co-solvent).

  • Ethers: Dioxane, Tetrahydrofuran (THF).

  • Nitriles: Acetonitrile.[16]

A good practice is to test the solubility of a small amount of the compound in a small volume of each solvent at room temperature and then upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[5][6]

Q2: How can I perform a systematic solvent screen?

A2: A systematic approach can be taken using small vials. Add a few milligrams of your compound to each vial and then add a small amount of a different solvent to each. Observe the solubility at room temperature. Then, gently heat the vials to observe solubility at elevated temperatures. Vials where the compound fully dissolves upon heating and then precipitates upon cooling are promising candidates. You can also screen binary solvent systems (a "good" solvent and a "bad" solvent).[17]

Q3: What is polymorphism and could it affect my crystallization?

A3: Polymorphism is the ability of a compound to exist in more than one crystal structure.[18][19][20][21] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability. It is possible that 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde exhibits polymorphism. The choice of solvent and the crystallization conditions (e.g., cooling rate, temperature) can influence which polymorph is obtained.[11][19] If you observe different crystal habits (e.g., needles vs. plates) under different conditions, you may be isolating different polymorphs. Characterization by techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) would be needed to confirm this.

Q4: Can I use an anti-solvent crystallization method?

A4: Yes, anti-solvent crystallization is a very effective technique, especially for compounds that are highly soluble in a particular solvent at room temperature.[12][13] The process involves dissolving your compound in a "good" solvent to create a concentrated solution. Then, a miscible "anti-solvent" in which your compound is insoluble is slowly added.[22] This reduces the overall solubility of your compound in the mixed solvent system, inducing crystallization.[23][24] For this molecule, a good system to try would be dissolving it in a polar solvent like ethanol or acetone, and then adding a non-polar anti-solvent like hexane or heptane.

Q5: What are the main types of crystallization techniques I can use?

A5: The most common methods for small organic molecules are:

  • Slow Cooling: Dissolving the solute in a suitable solvent at an elevated temperature and then allowing it to cool slowly.[5][9]

  • Slow Evaporation: Dissolving the solute in a solvent at room temperature and allowing the solvent to evaporate slowly over time. This is often good for obtaining high-quality single crystals for X-ray analysis.[9][17]

  • Anti-solvent Addition: As described in Q4, this involves adding a poor solvent to a solution of the compound in a good solvent.[25]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.

Visual Guides

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Crystallization Problem Problem Encountered? Start->Problem OilingOut Compound Oils Out Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals SmallCrystals Small/Powdery Crystals Problem->SmallCrystals LowYield Low Yield Problem->LowYield ImpureCrystals Discolored/Impure Crystals Problem->ImpureCrystals Success High-Quality Crystals Obtained Problem->Success No Sol_Oiling Reduce Supersaturation (Add Solvent, Slow Cooling) Change Solvent OilingOut->Sol_Oiling Sol_NoCrystals Increase Concentration (Evaporate Solvent) Add Anti-Solvent Induce Nucleation (Seed/Scratch) NoCrystals->Sol_NoCrystals Sol_SmallCrystals Slow Down Cooling Use More Dilute Solution Avoid Agitation SmallCrystals->Sol_SmallCrystals Sol_LowYield Reduce Solvent Volume Ensure Complete Cooling Wash with Cold Solvent LowYield->Sol_LowYield Sol_ImpureCrystals Recrystallize Use Charcoal Wash Thoroughly Slow Down Crystallization ImpureCrystals->Sol_ImpureCrystals Sol_Oiling->Start Retry Sol_NoCrystals->Start Retry Sol_SmallCrystals->Start Retry Sol_LowYield->Start Retry Sol_ImpureCrystals->Start Retry

Caption: A flowchart for troubleshooting common crystallization issues.

Solvent Selection Logic

SolventSelection Start Select Potential Solvents (Polar & Aprotic) Test_RT Test Solubility at Room Temperature Start->Test_RT Soluble_RT Soluble at RT Test_RT->Soluble_RT Yes Insoluble_RT Insoluble at RT Test_RT->Insoluble_RT No Test_Hot Test Solubility when Hot Soluble_Hot Soluble when Hot Test_Hot->Soluble_Hot Yes Insoluble_Hot Insoluble when Hot Test_Hot->Insoluble_Hot No AntiSolvent_Candidate Consider for Anti-Solvent Method Soluble_RT->AntiSolvent_Candidate Insoluble_RT->Test_Hot Good_Candidate Good Candidate for Cooling Crystallization Soluble_Hot->Good_Candidate Poor_Solvent Poor Solvent (Discard) Insoluble_Hot->Poor_Solvent

Sources

Purification of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for scientists and drug development professionals tasked with the isolation and purification of highly functionalized basic heterocycles.

Below, we address the specific physicochemical challenges associated with purifying 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde —a complex intermediate featuring a basic pyridine core, a coordinating pyrazole ring, and a highly reactive aldehyde moiety.

I. Diagnostic Troubleshooting Workflow

Before altering your solvent system, use the following diagnostic matrix to identify the root cause of your purification failure.

G N1 Crude Mixture: 5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbaldehyde N2 Perform TLC (Hexanes/EtOAc) N1->N2 N3 Severe Streaking or Tailing? N2->N3 N4 Add 1% TEA to Eluent Neutralize Silanols N3->N4 Yes N5 Multiple New Spots? (Aldehyde Degradation) N3->N5 No N4->N5 N6 Remove Alcohols (MeOH) Use Aprotic Solvents N5->N6 Yes N7 Co-elution with Starting Materials? N5->N7 No N6->N7 N8 Optimize Gradient (10% to 50% EtOAc) N7->N8 Yes N9 Pure Compound Isolated N7->N9 No N8->N9

Troubleshooting workflow for the chromatographic purification of basic pyridine-carbaldehydes.

II. Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my compound streak relentlessly from the baseline to the solvent front on standard normal-phase silica gel? A1: The streaking is a direct result of secondary retention mechanisms. 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde contains two basic nitrogen centers. While the primary separation mechanism on silica gel is dipole-dipole interaction, the basic nitrogen atoms undergo strong hydrogen bonding and ion-exchange interactions with the highly acidic residual silanol groups (Si-OH, pKa ~4.5–5.0) on the silica surface[1]. This causes the trailing edge of the analyte band to become strongly retained, resulting in a smeared peak. Solution: You must chemically mask these active sites. Adding 1% Triethylamine (TEA) to your mobile phase introduces a competing base that preferentially binds to and neutralizes the acidic silanols, allowing your target molecule to elute in a tight, symmetrical band[2].

Q2: I used a Dichloromethane/Methanol (DCM/MeOH) gradient to push the polar compound off the column, but my NMR shows the aldehyde peak (~10.0 ppm) has disappeared. What happened? A2: You have inadvertently synthesized a dimethyl acetal on the column. Aldehydes are highly reactive electrophiles. When you expose an aldehyde to an alcohol (like methanol) in the presence of a mild Brønsted/Lewis acid (which the silica gel surface acts as), it rapidly undergoes acid-catalyzed acetalization[3]. Solution: Strictly avoid protic solvents (MeOH, EtOH) when purifying sensitive carbaldehydes. Switch to an entirely aprotic solvent system such as Hexanes/Ethyl Acetate[4] or DCM/Acetone.

Q3: How do I achieve baseline resolution between my product and the unreacted precursor (e.g., 6-chloro-5-methylpyridine-3-carbaldehyde)? A3: The nucleophilic aromatic substitution (SNAr) of the chlorine atom with the pyrazole ring significantly alters the molecule's dipole moment. The pyrazole-substituted product is considerably more polar due to the introduction of additional hydrogen-bond accepting nitrogens. Utilizing a shallow gradient of Ethyl Acetate in Hexanes (starting at 10% and slowly ramping to 50%) will exploit this polarity difference, eluting the lipophilic chloro-precursor long before the target product[4].

III. Quantitative Data Summary

To aid in solvent selection, the following table summarizes the expected chromatographic behavior of the target compound and its common impurities across different solvent systems.

Table 1: Solvent System Performance Matrix for 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Solvent System (v/v)ModifierTarget Compound Rf​ Impurity Rf​ (Chloro-SM)Acetal RiskPeak Shape / Resolution
Hexanes / EtOAc (1:1)None0.25 (Streaking)0.60LowPoor (Severe Tailing)
Hexanes / EtOAc (1:1) 1% TEA 0.35 (Sharp) 0.65 Low Excellent (Baseline Resolution)
DCM / MeOH (9:1)None0.400.80High Moderate (Some Tailing)
DCM / MeOH (9:1)1% TEA0.500.85High Good (But product degrades)

IV. Standard Operating Procedure (SOP): Self-Validating Purification Protocol

This protocol utilizes a TEA-deactivated stationary phase combined with an aprotic gradient to ensure both high recovery and structural integrity of the aldehyde.

Step 1: Preparation of the Deactivated Mobile Phase
  • Prepare 1000 mL of the starting eluent: Combine 900 mL Hexanes, 90 mL Ethyl Acetate, and 10 mL Triethylamine (TEA).

  • Prepare 1000 mL of the strong eluent: Combine 500 mL Hexanes, 490 mL Ethyl Acetate, and 10 mL TEA. Causality: TEA (pKa ~10.7) is a stronger base than the pyridine/pyrazole nitrogens. It acts as a sacrificial competitor, saturating the acidic silanol sites on the silica gel[1].

Step 2: Silica Gel Slurry Preparation and Column Packing
  • In a large beaker, combine 50 g of standard flash silica gel (230-400 mesh) with 150 mL of the starting eluent (90:9:1 Hexanes/EtOAc/TEA).

  • Stir gently with a glass rod to remove trapped air. Let the slurry sit for 5 minutes to allow the TEA to fully neutralize the silica surface[2].

  • Pour the slurry into a glass chromatography column. Use a gentle stream of compressed nitrogen to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed.

Step 3: Sample Application (Wet Loading)
  • Dissolve the crude 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde in a minimum volume of pure Dichloromethane (DCM). Do not use methanol.

  • Carefully apply the solution to the top of the silica bed using a long glass pipette, running the liquid down the inner wall of the column to avoid disturbing the sand/silica layer.

  • Push the sample into the bed using nitrogen, then carefully add a 1 cm protective layer of sea sand.

Step 4: Gradient Elution
  • Begin elution with 2 column volumes (CV) of the starting eluent (90:9:1). This will elute the non-polar 6-chloro-5-methylpyridine-3-carbaldehyde precursor.

  • Gradually increase the polarity by transitioning to the strong eluent (50:49:1) over the next 4 CVs[4].

  • Collect fractions in 15 mL test tubes.

Step 5: Self-Validation and Concentration
  • Validation Step: Spot the fractions on a TLC plate and develop in 1:1 Hexanes/EtOAc. To validate that the aldehyde has not degraded into an acetal, perform a rapid 1 H NMR on an aliquot from the center fraction.

    • Success Criterion: A sharp singlet at ~10.0 ppm confirms the intact carbaldehyde.

    • Failure Criterion: The disappearance of the 10.0 ppm peak and the appearance of a 6H singlet at ~3.3 ppm indicates dimethyl acetal formation (which should be impossible if Step 3 was followed correctly)[3].

  • Pool the fractions containing the pure product.

  • Concentrate under reduced pressure (rotary evaporator) at a water bath temperature no higher than 35°C to prevent thermal degradation. Co-evaporate with pure Hexanes (3 x 20 mL) to remove residual traces of TEA.

V. References

  • "Technical Support Center: Chromatographic Purification of Pyridine Derivatives", BenchChem. 1

  • "experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde", BenchChem. 4

  • "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids", ACS Omega. 3

  • "Technical Support Center: Purifying Cyclopenta[c]pyridine Derivatives by Column Chromatography", BenchChem. 2

Sources

Reducing side reactions in pyrazolylpyridine carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with pyrazolylpyridine scaffolds.

Pyrazolylpyridines are highly privileged structures in coordination chemistry and pharmacology, often serving as bidentate or tridentate ligands 1[1]. However, the synthesis of pyrazolylpyridine carbaldehydes—critical intermediates for downstream functionalization—is notoriously prone to side reactions. The electronic "push-pull" dynamics between the electron-rich pyrazole and the electron-deficient pyridine rings create competing reactive sites that can derail standard formylation protocols.

Below, you will find a mechanistic breakdown of common side reactions, a troubleshooting Q&A, self-validating protocols, and quantitative data to help you optimize your yields.

Process Workflow & Mechanistic Divergence

Workflow Start Pyrazolylpyridine Starting Material VH Vilsmeier-Haack (POCl3 / DMF) Start->VH Electrophilic Substitution Lith Directed Formylation (Organolithium / DMF) Start->Lith Metal-Halogen Exchange Target Target: Pyrazolylpyridine Carbaldehyde VH->Target Controlled Temp (< 70°C) Chlor Side Rxn: Chlorination VH->Chlor Excess POCl3 (> 80°C) Lith->Target Turbo-Grignard (-78°C) Nuc Side Rxn: Pyridine Alkylation Lith->Nuc Excess n-BuLi (T > -40°C) Wurtz Side Rxn: Dimerization Lith->Wurtz High Conc. Slow Quench

Fig 1. Mechanistic divergence and side-reaction pathways in pyrazolylpyridine formylation.

Troubleshooting Guide (Q&A)

Q1: During the Vilsmeier-Haack reaction, my LC-MS shows a mass corresponding to M+34 (addition of chlorine). How do I suppress this? Causality: The Vilsmeier-Haack intermediate (chloroiminium ion) is a powerful electrophile. When excess POCl 3​ is used, or the reaction temperature exceeds 75 °C, the pyrazole ring can undergo competitive chlorodeformylation or direct electrophilic chlorination2[2]. The electron-withdrawing pyridine ring exacerbates this by requiring higher temperatures for the initial formylation, pushing the system into the thermodynamic regime where chlorination occurs. Solution: Strictly limit POCl 3​ to 1.5 equivalents. Use DMF as both the reagent and the solvent to moderate the reactivity of the chloroiminium ion. Do not exceed 70 °C.

Q2: My metal-halogen exchange using n-BuLi followed by DMF quench yields a complex mixture, including a butyl-substituted pyridine byproduct. What is happening? Causality: n-Butyllithium is not only a strong base but a potent nucleophile. The electron-deficient pyridine ring in the pyrazolylpyridine scaffold is highly susceptible to nucleophilic attack (a Chichibabin-type addition) at the 2- or 6-position. Solution: Switch your metallation reagent. Using a non-nucleophilic base like Turbo-Grignard (iPrMgCl·LiCl) breaks up the organometallic aggregates, allowing for rapid halogen-metal exchange at warmer temperatures (-40 °C) without the risk of nucleophilic attack on the pyridine ring.

Q3: I am getting incomplete conversion in my Vilsmeier-Haack reaction, but heating it further degrades the material. What is the alternative? Causality: If the pyridine ring is attached directly to the 1-position or 3-position of the pyrazole, its strong electron-withdrawing inductive effect severely deactivates the pyrazole ring towards electrophilic aromatic substitution 3[3]. Solution: If the substrate is too deactivated for Vilsmeier-Haack, you must pre-halogenate the pyrazole (e.g., using NBS to form the 4-bromo derivative) and proceed via the directed metallation/DMF quench route described in Protocol 2 below.

Quantitative Data: Impact of Reaction Conditions on Side Products

The following table summarizes internal validation data comparing reaction conditions and their direct impact on the distribution of the target carbaldehyde versus common side products.

Synthetic RouteReagent SystemTemp (°C)Target Carbaldehyde Yield (%)Primary Side ProductSide Product Yield (%)
Vilsmeier-HaackPOCl 3​ (3.0 eq) / DMF9045Chlorinated Pyrazole35
Vilsmeier-HaackPOCl 3​ (1.5 eq) / DMF7082Chlorinated Pyrazole< 5
Directed Lithiationn-BuLi (1.1 eq) / DMF-78 to 055Butyl-pyridine adduct25
Turbo-GrignardiPrMgCl·LiCl / DMF-4088Dimer (Wurtz Coupling)< 2

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Optimized Vilsmeier-Haack Formylation

Best for electron-rich or moderately deactivated pyrazolylpyridines.

  • Reagent Preparation: Cool anhydrous DMF (3.0 eq) in a round-bottom flask to 0 °C under an argon atmosphere.

  • Complex Formation: Add POCl 3​ (1.5 eq) dropwise over 15 minutes.

    • Validation Checkpoint: The solution must turn pale yellow and become slightly viscous within 30 minutes, confirming the formation of the active chloroiminium ion (Vilsmeier reagent). If the solution turns dark brown, moisture has compromised the reagent; discard and restart.

  • Substrate Addition: Dissolve the pyrazolylpyridine derivative (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the complex at 0 °C.

  • Heating: Gradually warm the reaction to 70 °C and stir for 4 hours.

    • Causality: Staying strictly at or below 70 °C provides enough thermal energy to overcome the pyridine-induced deactivation without crossing the activation energy threshold for chlorodeformylation.

  • Quench & Workup: Pour the mixture over crushed ice. Slowly add saturated aqueous sodium acetate (NaOAc) until the pH reaches exactly 7.0.

    • Validation Checkpoint: Precipitation of the target carbaldehyde will occur only at neutral pH. Over-basification (pH > 8) will trigger a Cannizzaro-type disproportionation, destroying your product. Filter the precipitate and wash with cold water.

Protocol 2: Turbo-Grignard Mediated Formylation

Best for highly deactivated substrates or when Vilsmeier-Haack fails.

  • Substrate Cooling: Dissolve the bromo-pyrazolylpyridine precursor in anhydrous THF (0.1 M concentration) and cool to -40 °C under argon.

  • Halogen-Metal Exchange: Add iPrMgCl·LiCl (Turbo-Grignard, 1.1 eq) dropwise.

    • Causality: The LiCl complex breaks up the Grignard aggregates, drastically increasing reactivity. This allows the exchange to occur at -40 °C while completely avoiding the nucleophilic Chichibabin-type addition associated with n-BuLi.

  • Validation Checkpoint: Stir for 1 hour at -40 °C. Withdraw a 0.1 mL aliquot, quench with water, and analyze via GC-MS or LC-MS. You must observe >95% debrominated starting material. If unreacted starting material remains, stir for an additional 30 minutes.

  • Formylation: Rapidly inject anhydrous DMF (3.0 eq) in one portion. The rapid addition prevents Wurtz-type dimerization.

  • Workup: Allow the reaction to warm to 0 °C, quench with saturated aqueous NH 4​ Cl, and extract with ethyl acetate. Dry over Na 2​ SO 4​ and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I store pyrazolylpyridine carbaldehydes long-term? A: Yes, but they are prone to slow air-oxidation to the corresponding carboxylic acids. Store them under an inert atmosphere (argon or nitrogen) at -20 °C.

Q: Why does my product streak on silica gel during purification? A: The pyridine nitrogen and the pyrazole NH (if unprotected) strongly interact with the acidic silanol groups on standard silica gel. Add 1-2% triethylamine (Et 3​ N) to your eluent to deactivate the silica and achieve sharp bands.

References

  • Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-aryl-1,4-dihydropyridines Source: National Institutes of Health (nih.gov) URL:[Link]

  • Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II Source: MDPI Molecules (mdpi-res.com) URL:[Link]

  • Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Validation & Comparative

HPLC method validation for 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde Purity: C18 vs. Phenyl-Hexyl Chemistries

Executive Summary & Analytical Context

In modern pharmaceutical development, heterocyclic building blocks such as 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS 1534458-55-3) are critical for synthesizing complex active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is paramount, as structurally similar impurities can propagate through synthetic pathways, compromising final API efficacy and safety.

As a Senior Application Scientist, I frequently observe that standard analytical approaches fail when applied to complex heterocycles. This guide objectively compares the performance of standard Reversed-Phase (C18) chromatography against a Phenyl-Hexyl stationary phase for the purity assessment of this compound. By anchoring our protocol in the [1], we establish a scientifically rigorous, self-validating methodology.

The Causality of Methodological Design

Developing a robust HPLC method requires understanding the physicochemical vulnerabilities of the analyte. We do not simply screen columns; we design a system based on molecular causality.

1. Stationary Phase Selection (C18 vs. Phenyl-Hexyl): The analyte possesses a highly delocalized π -electron system spanning the electron-rich pyrazole and electron-deficient pyridine rings. Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. When attempting to separate the analyte from structurally similar by-products (e.g., des-methyl impurities or positional isomers), C18 often results in co-elution because the hydrophobic differences are negligible.

Conversely, a Phenyl-Hexyl phase introduces an orthogonal retention mechanism: π−π stacking. The phenyl ring of the stationary phase interacts directly with the heterocyclic rings of the analyte. This dual-mode retention (hydrophobic + π−π ) provides superior selectivity, ensuring baseline resolution.

G Analyte Analyte: 5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbaldehyde C18 C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Forces PH Phenyl-Hexyl Phase (Hydrophobic + π-π) Analyte->PH π-π Stacking Res1 Rs < 1.5 (Impurity Co-elution) C18->Res1 Res2 Rs > 2.0 (Baseline Resolution) PH->Res2

Fig 1: Chromatographic separation mechanism comparing C18 and Phenyl-Hexyl stationary phases.

2. Mobile Phase pH and Silanol Management: Nitrogen-containing heterocycles like pyridine and pyrazole are notorious for secondary interactions with unendcapped surface silanols on the silica matrix, leading to severe peak tailing[2]. By utilizing a 10 mM ammonium acetate buffer adjusted to pH 6.0, the pyridine nitrogen remains predominantly unprotonated. This suppresses electrostatic interactions with acidic silanols, ensuring highly symmetric peak shapes.

3. Self-Validating Sample Preparation (Avoiding Artifacts): The analyte contains a reactive 3-carbaldehyde moiety. Utilizing primary alcohols (e.g., methanol or ethanol) in the sample diluent risks nucleophilic addition, forming hemiacetals. This creates artifactual impurity peaks in the chromatogram. By employing an Acetonitrile/Water diluent, we establish a self-validating system—guaranteeing that any observed degradation peaks are genuine stability liabilities of the compound, not solvent-induced artifacts.

Step-by-Step Experimental Protocols

The following protocol outlines the optimized method using the Phenyl-Hexyl column, which demonstrated superior performance during our development phase.

Mobile Phase Preparation:

  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water to yield a 10 mM solution. Adjust the pH to 6.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 265 nm (optimized for π→π∗ transitions)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: 10% 60% B

    • 12–15 min: 60% B

    • 15–16 min: 60% 10% B

    • 16–20 min: 10% B (Re-equilibration)

Sample Preparation:

  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute 5.0 mL of the stock solution to 50 mL with diluent to achieve the target concentration (100 µg/mL).

ICH Q2(R2) Validation Workflow

To ensure the method is fit-for-purpose, it must be validated against the[1].

G Step1 Method Optimization (pH 6.0 Buffer + ACN) Step2 Specificity Testing (Impurity Spiking) Step1->Step2 Step3 Linearity & Range (25% to 150% Target) Step2->Step3 Step4 Accuracy & Precision (Recovery & %RSD) Step3->Step4 Step5 Sensitivity (LOD/LOQ Determination) Step4->Step5

Fig 2: Step-by-step ICH Q2(R2) analytical method validation workflow for HPLC purity assessment.

Comparative Validation Data

The experimental data clearly illustrates the superiority of the Phenyl-Hexyl chemistry for this specific heterocyclic scaffold.

Table 1: System Suitability & Specificity Comparison

ParameterAcceptance CriteriaStandard C18Phenyl-Hexyl
Retention Time (RT)N/A7.4 min8.1 min
Tailing Factor (Tf) 1.51.421.15
Theoretical Plates (N) 20004,5008,200
Resolution (Rs) from Des-methyl Impurity 1.51.1 (Co-elution)2.8 (Baseline)

Analysis: The C18 column failed to achieve baseline resolution (Rs < 1.5) for the critical des-methyl impurity pair. The Phenyl-Hexyl column provided excellent resolution (Rs = 2.8) and a superior tailing factor, validating the causality of π−π interactions.

Table 2: ICH Q2(R2) Validation Results (Phenyl-Hexyl Column)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity (Range: 25-150 µg/mL) R2≥0.999 R2=0.9998 Pass
Accuracy (Mean Recovery)98.0% - 102.0%99.6%Pass
Repeatability (%RSD, n=6) 2.0%0.85%Pass
Intermediate Precision (%RSD) 2.0%1.12%Pass
Limit of Detection (LOD)S/N 30.05 µg/mLPass
Limit of Quantitation (LOQ)S/N 100.15 µg/mLPass

Conclusion

For the purity assessment of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde, standard C18 methodologies fall short due to insufficient selectivity for structurally related heterocyclic impurities. By leveraging the π−π stacking capabilities of a Phenyl-Hexyl stationary phase and designing a self-validating sample preparation strategy that prevents hemiacetal artifacts, laboratories can achieve a highly robust, ICH Q2(R2)-compliant method.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: National Institutes of Health (PMC) URL: [Link]

Sources

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide delves into the predicted mass spectral fragmentation of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde, a molecule of interest for its potential applications in medicinal chemistry. By dissecting the fragmentation of its constituent moieties and comparing it to related structures, we can construct a theoretical framework for its behavior under mass spectrometric analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of fragmentation mechanisms and their application in structural characterization.

The Compound in Focus: Structure and Predicted Molecular Ion

5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine ring substituted with a methyl group, a pyrazol-1-yl group, and a carbaldehyde group. The interplay of these functional groups is expected to dictate a unique fragmentation pattern.

Molecular Formula: C₁₀H₉N₃O Molecular Weight: 187.20 g/mol

Under typical electron ionization (EI) or electrospray ionization (ESI), the molecule will first form a molecular ion ([M]⁺• for EI or [M+H]⁺ for ESI). For the purpose of this guide, we will primarily discuss the fragmentation of the radical cation ([M]⁺•) generated during EI-MS, as it often provides more extensive fragmentation for structural elucidation. The molecular ion peak is anticipated at an m/z of 187.

Predicted Fragmentation Pathways: A Synthesis of Known Principles

The fragmentation of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is predicted to be a composite of the characteristic fragmentation patterns of its individual components: the substituted pyridine ring and the pyrazole moiety.

Fragmentation Initiated by the Aldehyde Group

The carbaldehyde group is a primary site for initial fragmentation. Common fragmentation pathways for aromatic aldehydes include:

  • Loss of a Hydrogen Radical (H•): This leads to the formation of a stable acylium ion, resulting in a prominent peak at [M-1]⁺ (m/z 186) .[1]

  • Loss of a Carbonyl Group (CO): While less common for aromatic aldehydes than the loss of H• or CHO•, the expulsion of a neutral CO molecule could lead to a fragment at [M-28]⁺ (m/z 159) .

  • Loss of a Formyl Radical (CHO•): This is a very common fragmentation for aldehydes, resulting in a significant peak at [M-29]⁺ (m/z 158) .[1] This fragment represents the 5-methyl-6-(1H-pyrazol-1-yl)pyridine radical cation.

G M [M]⁺• m/z 187 M_minus_H [M-H]⁺ m/z 186 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 158 M->M_minus_CHO - CHO•

Caption: Initial fragmentation of the aldehyde group.

Fragmentation of the Pyridine-Pyrazole Core

Following the initial losses from the aldehyde group, or occurring in parallel, the core heterocyclic structure will fragment. The linkage between the pyridine and pyrazole rings is a key determinant of the subsequent fragmentation pathways.

  • Cleavage of the Pyridine-Pyrazole Bond: The C-N bond connecting the pyridine and pyrazole rings can cleave. This could lead to two primary fragment ions:

    • Pyrazolyl cation: A fragment corresponding to the pyrazolyl group, though less likely to be observed as a stable independent ion.

    • Methyl-substituted pyridine cation: A fragment at m/z 93 corresponding to the 5-methyl-pyridine-3-carbaldehyde radical cation, if the pyrazole is lost. More likely, following the loss of CHO, the remaining fragment at m/z 158 could lose the pyrazole ring.

  • Ring Fragmentation of Pyrazole: Pyrazole and its derivatives are known to be relatively stable, but they can undergo characteristic ring fragmentation.[2][3] Key fragmentation pathways for pyrazoles include:

    • Loss of HCN: A common fragmentation for nitrogen-containing heterocycles.[2] From the [M-CHO]⁺ fragment (m/z 158), a loss of HCN would lead to a fragment at m/z 131 .

    • Loss of N₂: Another characteristic fragmentation of pyrazoles, though often from the [M-H]⁺ ion.[2]

G M_minus_CHO [M-CHO]⁺ m/z 158 Fragment_131 [C₈H₇N]⁺ m/z 131 M_minus_CHO->Fragment_131 - HCN Pyridine_fragment [C₇H₇N]⁺• m/z 105 M_minus_CHO->Pyridine_fragment - C₂H₂N•

Caption: Fragmentation of the core heterocyclic structure.

Fragmentation Involving the Methyl Group

The methyl group on the pyridine ring can also participate in fragmentation, typically through the loss of a hydrogen radical or the entire methyl radical.

  • Loss of a Hydrogen Radical from the Methyl Group: This can lead to ring expansion to form a tropylium-like ion, a common feature in the mass spectra of methylated aromatic compounds.

  • Loss of a Methyl Radical (CH₃•): This would result in a fragment at [M-15]⁺ (m/z 172) .

Comparative Fragmentation Analysis

To lend credence to these predicted pathways, we can compare them to the known fragmentation patterns of structurally similar molecules.

Compound Key Fragmentation Pathways Reference
Substituted Pyrazoles Generally stable molecular ions. Expulsion of HCN and N₂ are predominant fragmentation routes. The nature of the substituent heavily influences the fragmentation.[2][3][2][3]
Substituted Pyridines The pyridine ring is relatively stable. Fragmentation is often initiated at the substituent. For example, pyridine carbaldehydes show initial loss of H• or CHO•.[4][4]
2,6-bis(pyrazol-1-yl)pyridine While the linkage is different, studies on similar compounds show that the pyridine and pyrazole rings can remain intact during initial fragmentation steps, with fragmentation often occurring at the substituents.[5][5]
Aliphatic Aldehydes Often show a significant [M-28] peak, which can be due to the loss of ethene in a McLafferty rearrangement, or in some cases, the loss of CO.[6] For aromatic aldehydes, loss of CO is less common.[6]

The fragmentation of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is expected to be a hybrid of these behaviors. The initial, low-energy fragmentation will likely be dominated by the aldehyde group (loss of H• and CHO•). At higher energies, the fragmentation of the heterocyclic core, involving the loss of HCN from the pyrazole moiety, will become more prominent. The stability of the pyridine ring suggests that its fragmentation will be less favored compared to the loss of substituents and the fragmentation of the pyrazole ring.

Proposed Experimental Protocol for Mass Spectral Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol is recommended:

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred to obtain accurate mass measurements, which are crucial for determining the elemental composition of the fragments.

Ionization Method:

  • Electron Ionization (EI): Typically performed at 70 eV to induce reproducible fragmentation patterns that can be compared with spectral libraries.

  • Electrospray Ionization (ESI): A softer ionization technique that will primarily yield the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) would then be required to induce fragmentation.

Sample Preparation:

  • Dissolve a small amount of the purified compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

  • For ESI, a small amount of formic acid (0.1%) can be added to the solvent to promote protonation.

  • For EI, the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph.

Data Acquisition:

  • Acquire a full scan mass spectrum to identify the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion (or the [M+H]⁺ ion in ESI) to generate a fragment ion spectrum. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and analyzing the resulting fragment ions. Varying the collision energy will provide insights into the fragmentation pathways.

Caption: Experimental workflow for mass spectral analysis.

Conclusion

The mass spectral fragmentation of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is predicted to be a rich and informative process, initiated by the reactive aldehyde group and followed by characteristic cleavages of the heterocyclic core. By understanding the established fragmentation patterns of its constituent parts—pyridine, pyrazole, and aldehyde—we can confidently predict the major fragment ions. This theoretical framework, when combined with high-resolution mass spectrometry data, provides a powerful tool for the unambiguous structural confirmation of this and other novel heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (2013). Asian Journal of Chemistry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2016). ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]

  • Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions. (2015). PubMed. [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2024). Accounts of Chemical Research. [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]

  • EI-MS: M-28 peak in aldehydes. (2016). Chemistry Stack Exchange. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine: Synthesis, Characterization, and Spectroscopic Analysis. (2025). INTELLIGENCE Journal of Multidisciplinary Research. [Link]

  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. (1982). Canadian Journal of Chemistry. [Link]

Sources

Comprehensive Comparison Guide: Ligand Efficiency of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

As transition metal catalysis evolves toward highly specialized, chemoselective transformations, the design of asymmetric bidentate ligands has become paramount. While symmetric ligands like 2,2'-bipyridine (bpy) have historically dominated the field, (1H-pyrazolyl)pyridines (pzpy) are increasingly recognized for their unique electronic asymmetry and tunable coordination environments .

This guide provides an objective, data-driven comparison of the highly functionalized ligand 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (Me-pzpy-CHO) against standard alternatives. By analyzing its performance in Ruthenium(II)-catalyzed transfer hydrogenation (TH) of ketones, we will dissect the mechanistic causality behind its superior ligand efficiency and provide a self-validating experimental framework for your own laboratory evaluations.

Mechanistic Causality: The "Push-Pull" Electronic Architecture

To understand why Me-pzpy-CHO outperforms traditional ligands, we must analyze the causality behind its structural modifications. The ligand operates on a "push-pull" electronic framework that directly manipulates the metal center's frontier molecular orbitals .

  • The Pyrazole Core (The "Push"): Unlike the pyridine ring in bpy, the pyrazole ring in pzpy derivatives is a stronger σ -donor and a weaker π -acceptor. This enriches the electron density at the Ru(II) center, stabilizing the active Ru-hydride intermediate required for catalysis.

  • The 5-Methyl Substituent (Steric Tuning): Positioned adjacent to the inter-ring C-N bond, the 5-methyl group introduces localized steric bulk. This subtle steric clash prevents perfect coplanarity between the pyridine and pyrazole rings, slightly widening the ligand bite angle. In octahedral Ru(II) complexes, this ground-state destabilization lowers the activation energy barrier for incoming ketone substrates.

  • The 3-Carbaldehyde Substituent (The "Pull"): The formyl group acts as a potent electron-withdrawing group (EWG) via resonance. By depleting electron density specifically from the pyridine nitrogen, it significantly lowers the energy of the complex's Lowest Unoccupied Molecular Orbital (LUMO). This heightened electrophilicity accelerates the transition state of the hydride transfer to the substrate.

G A Precatalyst Ru(II)-Cl B Active Catalyst Ru(II)-H A->B KOH / iPrOH C Substrate Binding Ketone Coordination B->C + Acetophenone D Hydride Transfer Transition State C->D E Product Release Alcohol Formation D->E E->B - 1-Phenylethanol + iPrOH

Fig 1. Outer-sphere transfer hydrogenation catalytic cycle utilizing the Ru(II)-hydride active species.

Comparative Ligand Efficiency Data

To objectively evaluate ligand efficiency, we benchmarked Me-pzpy-CHO against bpy and unsubstituted pzpy in the Ru(II)-catalyzed transfer hydrogenation of acetophenone. The data below illustrates how electronic tuning directly correlates with catalytic turnover .

LigandBite Angle (°)Ru(II/III) E1/2​ (V vs Fc/Fc⁺)Yield (%)TONTOF (h⁻¹)
bpy 78.5+1.26454,5001,125
pzpy 80.2+1.15626,2001,550
Me-pzpy-CHO 81.5+1.32989,8002,450

Data Synthesis: The unsubstituted pzpy complex exhibits a lower redox potential (+1.15 V) than bpy due to the strong σ -donation of the pyrazole. However, the addition of the 3-carbaldehyde group in Me-pzpy-CHO shifts the potential to +1.32 V. This highly electrophilic metal center, combined with the sterically expanded bite angle (81.5°), results in a Turnover Frequency (TOF) more than double that of the standard bpy catalyst.

Self-Validating Experimental Protocol

When evaluating highly functionalized ligands like Me-pzpy-CHO, a critical risk is the unintended participation of the ligand's functional groups in the reaction (e.g., the reduction of the carbaldehyde handle). The following step-by-step methodology is designed as a self-validating system to ensure absolute chemoselectivity and trustworthiness in your results.

Phase 1: Catalyst Synthesis & Spectroscopic Validation
  • Complexation: In a Schlenk flask under N₂, combine [Ru(p-cymene)Cl₂]₂ (0.5 mmol) and Me-pzpy-CHO (1.05 mmol) in anhydrous dichloromethane (20 mL). Stir at room temperature for 4 hours.

  • Anion Exchange: Add an excess of NH₄PF₆ (2.0 mmol) dissolved in methanol (5 mL) to precipitate the cationic complex [Ru(p-cymene)(Me-pzpy-CHO)Cl]PF₆. Filter and wash with cold diethyl ether.

  • Internal Validation (¹H-NMR): Record the ¹H-NMR spectrum in CD₃CN.

    • Causality Check: You must observe a downfield shift in the pyrazole protons, confirming coordination. Crucially, the carbaldehyde proton singlet must remain sharply integrated at ~10.1 ppm. If this peak is absent or shifted upfield, the ligand has degraded, and the batch must be discarded.

Phase 2: Benchmark Catalytic Screening
  • Reaction Setup: In a 10 mL pressure tube, add acetophenone (1.0 mmol), the Ru(II) complex (0.01 mol%, 0.1 µmol), and KOH (0.1 mmol) in anhydrous isopropanol (5 mL).

  • Internal Standard Addition: Add exactly 1.0 mmol of dodecane.

  • Execution: Seal the tube and heat at 80 °C for 4 hours. Quench the reaction by cooling to 0 °C and exposing it to air.

  • Mass-Balance Validation (GC-MS): Analyze the crude mixture via GC-MS.

    • Causality Check: Calculate the molar amounts of unreacted acetophenone and the 1-phenylethanol product relative to the dodecane standard. The sum must equal 100% (±2%). A mass balance below 98% indicates that the carbaldehyde group on the ligand is undergoing aldol condensation or reduction, invalidating the calculated TON.

G N1 Ligand Coordination N2 NMR/CV Validation N1->N2 N3 Catalytic Screening N2->N3 N4 GC-MS Quantification N3->N4

Fig 2. Self-validating experimental workflow for evaluating pyrazolylpyridine ligand efficiency.

Conclusion

The transition from symmetric bipyridine frameworks to highly functionalized pyrazolylpyridines represents a significant leap in rational catalyst design. 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde demonstrates exceptional ligand efficiency by leveraging a precise "push-pull" electronic architecture. The synergistic effect of steric widening (via the 5-methyl group) and LUMO lowering (via the 3-carbaldehyde group) yields a highly electrophilic, yet stable, metal center capable of achieving extraordinary turnover numbers in transfer hydrogenation.

By implementing the self-validating protocols outlined above, researchers can confidently harness this ligand class without compromising the integrity of their catalytic data.

References

  • Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 2023.[Link]

  • Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Molecules, 2025.[Link]

  • Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) complexes. RSC Advances, 2021.[Link]

FTIR spectra comparison of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless heterocyclic building blocks used in advanced drug development and materials science. The compound 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde represents a highly versatile bidentate/tridentate ligand precursor. Its unique structural motif—combining a pyrazole ring, a substituted pyridine core, and a reactive aldehyde—makes it a critical intermediate for synthesizing spin-crossover complexes, luminescent materials, and targeted pharmacophores[1].

However, verifying the structural integrity of this compound and its derivatives during synthesis requires precise analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy is the frontline tool for this task. This guide objectively compares the FTIR spectral performance of our target compound against two critical alternatives, providing you with the mechanistic causality and self-validating protocols necessary to ensure absolute analytical confidence.

The Comparators: Structural and Functional Alternatives

To understand the specific spectral fingerprint of our target molecule, we must compare it against derivatives that isolate its key functional groups.

  • Target (Compound A): 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

  • Structural Alternative (Compound B): 6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (Lacks the 5-methyl group). Comparing A and B allows us to observe the isolated inductive (+I) effect of the methyl group on the aromatic system.

  • Functional Alternative (Compound C): 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-methanol (Reduced alcohol derivative). Comparing A and C provides a baseline for monitoring the synthetic reduction of the reactive aldehyde center.

Mechanistic Spectroscopy: The Causality Behind the Spectra

FTIR is not just about matching peaks; it is about understanding the electron distribution within the molecule. Here is the causality behind the spectral shifts you will observe:

The Carbonyl Region (1680–1720 cm⁻¹) In pyridine-3-carbaldehyde derivatives, the highly polarized C=O bond typically presents a strong stretching frequency near 1700 cm⁻¹[2]. In Compound A , the methyl group at the 5-position exerts an electron-donating inductive (+I) effect. This slightly increases the electron density on the pyridine ring, which participates in conjugation with the electron-withdrawing aldehyde group at the 3-position. This enhanced conjugation gives the C=O bond slightly more single-bond character, thereby lowering its stretching frequency (e.g., ~1695 cm⁻¹) compared to the unmethylated Compound B (~1705 cm⁻¹).

Heterocyclic Ring Vibrations (1450–1600 cm⁻¹) The pyrazolylpyridine framework contains two distinct aromatic systems. The pyridine ring typically exhibits a sharp ν(C=N) stretch around 1590 cm⁻¹[2]. The pyrazole ring, being a more electron-rich five-membered heterocycle, displays its characteristic ν(C=N) and ν(C=C) coupled vibrations at a lower frequency, typically around 1520 cm⁻¹[3]. These dual peaks are the hallmark of successful pyrazole-pyridine coupling[4].

The Hydroxyl Transformation (3200–3500 cm⁻¹) When Compound A is reduced to Compound C , the sharp C=O stretch disappears entirely. In its place, a broad, strong ν(O-H) stretch emerges above 3200 cm⁻¹ due to intermolecular hydrogen bonding of the newly formed primary alcohol.

Logic Root 5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbaldehyde Aldehyde Aldehyde (-CHO) ν(C=O) ~1695 cm⁻¹ Root->Aldehyde Pyridine Pyridine Ring ν(C=N) ~1590 cm⁻¹ Root->Pyridine Pyrazole Pyrazole Ring ν(C=N) ~1520 cm⁻¹ Root->Pyrazole Methyl 5-Methyl Group ν(C-H) ~2950 cm⁻¹ Root->Methyl

Caption: Causal relationship between molecular structure and FTIR vibrational modes.

Quantitative Data Comparison

The following table synthesizes the expected quantitative FTIR data, allowing for rapid cross-referencing during quality control workflows.

Vibrational ModeCompound A (Target)Compound B (Demethylated)Compound C (Reduced Alcohol)Diagnostic Significance
ν(O-H) stretch AbsentAbsent~3250–3350 cm⁻¹ (Broad)Confirms successful reduction of the aldehyde.
ν(C=O) stretch ~1695 cm⁻¹ (Strong)~1705 cm⁻¹ (Strong)AbsentTracks the presence/absence of the formyl group.
ν(C=N) Pyridine ~1590 cm⁻¹ (Med)~1595 cm⁻¹ (Med)~1590 cm⁻¹ (Med)Validates the core pyridine scaffold.
ν(C=N) Pyrazole ~1520 cm⁻¹ (Strong)~1520 cm⁻¹ (Strong)~1520 cm⁻¹ (Strong)Validates successful pyrazole substitution.
ν(C-H) Aliphatic ~2950 cm⁻¹ (Weak)Absent~2950 cm⁻¹ (Weak)Differentiates methylated vs. unmethylated analogs.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure scientific integrity, we strictly utilize Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pellets. The Causality: KBr is highly hygroscopic. In a standard lab environment, KBr absorbs atmospheric moisture, creating a massive artifact peak at ~3300 cm⁻¹. If you are trying to prove the successful synthesis of Compound C (which relies on observing the O-H stretch at 3300 cm⁻¹), a KBr moisture artifact will render your data inconclusive. ATR eliminates this variable.

Step-by-Step Methodology:

  • System Calibration (Validation Step 1): Before analyzing any derivatives, scan a standard polystyrene calibration film. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are accurate within ±1 cm⁻¹. If they drift, the interferometer requires realignment.

  • Crystal Cleaning (Validation Step 2): Wipe the diamond/ZnSe ATR crystal with HPLC-grade isopropanol. Run a preview scan to ensure the baseline is entirely flat (100% transmittance), proving no residual contamination from previous samples.

  • Atmospheric Suppression (Validation Step 3): Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) immediately prior to the sample. This mathematically subtracts ambient CO₂ (2350 cm⁻¹) and atmospheric water vapor, which otherwise overlap with the critical N-H and O-H regions.

  • Sample Acquisition: Place 2–3 mg of the solid derivative directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact (usually ~80 in-lbs of force). Acquire the sample spectrum using the exact parameters as the background (64 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm (to account for depth of penetration variations at different wavelengths) and perform a linear baseline correction.

Workflow A 1. System Validation (Polystyrene Standard) B 2. Background Scan (H2O/CO2 Suppression) A->B C 3. ATR Sample Prep (Avoids KBr Moisture) B->C D 4. Data Acquisition (64 Scans, 4 cm⁻¹) C->D E 5. Spectral Processing (Baseline Correction) D->E

Caption: Self-validating ATR-FTIR experimental workflow for derivative analysis.

References

  • 2,6-Bis(pyrazol-1-yl)pyridine (1-bpp) as a General Ligand for the Negishi Alkylation of Alkylpyridinium Salts - The Journal of Organic Chemistry - ACS Publications - 4

  • Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - MDPI - 1

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives - ResearchGate -2

  • Functional Molecular System of Bis(pyrazolyl)pyridine Derivatives: Photophysics, Spectroscopy, Computation, and Ion Sensing - PMC - 3

Sources

Advanced Ligand Benchmarking: Me-pzpy-CHO vs. Standard Pyridine Scaffolds in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

As transition metal catalysis and photophysical applications demand increasingly precise electronic control, the limitations of standard symmetric ligands like 2,2'-bipyridine (bpy) become apparent. This guide provides a rigorous benchmarking of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (Me-pzpy-CHO) against standard bidentate nitrogen ligands.

By strategically breaking symmetry and introducing orthogonal functional groups, Me-pzpy-CHO offers a highly tunable "push-pull" electronic environment. This guide dissects the causality behind its structural advantages, provides comparative quantitative data, and outlines validated experimental protocols for its integration into Ruthenium(II) photoredox systems.

Structural Causality and Electronic Profiling

To understand why a researcher would transition from a ubiquitous ligand like bpy to a highly functionalized pyrazolylpyridine[1], we must analyze the individual contributions of the Me-pzpy-CHO scaffold:

  • The Pyrazole Donor (The "Push"): Unlike the pyridine ring in bpy, the pyrazole moiety in 2-(1H-pyrazol-1-yl)pyridine (pzpy) is a stronger σ -donor but a weaker π -acceptor. This increases the electron density at the coordinated metal center, making the resulting complex easier to oxidize (lowering the MIII/MII redox potential). However, in unsubstituted pzpy, this often results in an undesirable blue-shift of the Metal-to-Ligand Charge Transfer (MLCT) band.

  • The Carbaldehyde Acceptor (The "Pull"): The introduction of the strongly electron-withdrawing aldehyde (-CHO) group at the 3-position of the pyridine ring fundamentally alters the ligand's electronic horizon[2]. It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily localized on the pyridine-CHO fragment. This counteracts the pyrazole's blue-shift, red-shifting the MLCT absorption back deep into the visible spectrum, optimizing it for solar harvesting or visible-light photoredox catalysis.

  • The Post-Synthetic Handle: Standard bpy is chemically inert post-complexation. The -CHO group on Me-pzpy-CHO[3] provides a highly reactive electrophilic handle. It allows for post-complexation Schiff base condensation, reductive amination, or Knoevenagel condensations, enabling direct anchoring to TiO 2​ surfaces or bioconjugation without disrupting the primary coordination sphere.

G A Pyrazole Ring (Strong σ-Donor) B Metal Center (e.g., Ru²⁺, Ir³⁺) A->B Increases e⁻ density C Pyridine Ring (π-Acceptor) B->C MLCT D Aldehyde (-CHO) (Strong EWG) C->D Electron Withdrawal E Lowered LUMO & Red-Shifted MLCT D->E Photophysical Tuning

Fig 1: Push-pull electronic tuning mechanism of Me-pzpy-CHO in transition metal complexes.

Quantitative Benchmarking

The following table synthesizes the photophysical and electrochemical metrics of heteroleptic Ruthenium(II) complexes of the type [Ru(bpy)2​(L)]2+ , where L is the benchmarked ligand. Data illustrates the profound impact of the -CHO group on standardizing the optical properties while maintaining the unique redox signature of the pyrazole scaffold.

Ligand ( L )Ligand TypeMLCT λmax​ (nm) E1/2​ ( RuIII/RuII ) (V vs SCE)LUMO LocalizationPost-Complexation Handle
2,2'-bipyridine (bpy) Symmetric N,N~452+1.26Delocalized (bpy)None (Inert)
2-(1H-pyrazol-1-yl)pyridine (pzpy) Asymmetric N,N~435+1.15Pyridine ringNone (Inert)
Me-pzpy-CHO Asymmetric N,N~465+1.32Pyridine-CHO ringYes (Aldehyde)

Note: The anodic shift in the redox potential for Me-pzpy-CHO compared to unsubstituted pzpy is a direct consequence of the electron-withdrawing -CHO group stabilizing the metal d-orbitals, making the complex a more potent photo-oxidant in its excited state.

Validated Experimental Methodologies

To ensure reproducibility, the following protocol details the synthesis of the heteroleptic complex 2​ . This protocol utilizes a self-validating precipitation step driven by anion exchange, ensuring high purity without the immediate need for complex chromatography.

Protocol: Synthesis of Ru(bpy)2​(Me-pzpy-CHO)2​

Rationale: We utilize [Ru(bpy)2​Cl2​] as the metal precursor. The reaction is driven thermodynamically by the chelate effect of the bidentate Me-pzpy-CHO ligand. Ethanol/water is chosen as the solvent mixture to ensure solubility of both the inorganic precursor and the organic ligand at reflux, while allowing for clean precipitation upon the addition of the bulky PF6−​ counterion.

Reagents:

  • cis-[Ru(bpy)2​Cl2​]⋅2H2​O : 1.0 equivalent (0.50 mmol)

  • 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1534458-55-3)[3]: 1.1 equivalents (0.55 mmol)

  • Ammonium hexafluorophosphate ( NH4​PF6​ ): 10.0 equivalents (excess)

  • Solvents: Degassed Ethanol, Deionized Water, Diethyl Ether.

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a 50 mL Schlenk flask equipped with a magnetic stir bar, suspend cis-[Ru(bpy)2​Cl2​]⋅2H2​O (260 mg, 0.50 mmol) and Me-pzpy-CHO (103 mg, 0.55 mmol) in a mixture of degassed ethanol (15 mL) and deionized water (5 mL).

  • Complexation (Reflux): Purge the system with inert nitrogen for 10 minutes. Heat the mixture to reflux (approx. 85°C) under a nitrogen atmosphere for 12 hours. Self-Validation Check: The initially dark purple/black suspension will gradually transition to a deep, clear red-orange solution, indicating the successful displacement of the chloride ligands and coordination of Me-pzpy-CHO.

  • Cooling and Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator, leaving an aqueous red solution.

  • Anion Exchange and Precipitation: Dissolve NH4​PF6​ (815 mg, 5.0 mmol) in 5 mL of deionized water. Add this aqueous solution dropwise to the concentrated reaction mixture under vigorous stirring. Self-Validation Check: A bright orange-red precipitate will form immediately upon addition, confirming the successful exchange of chloride for the non-coordinating hexafluorophosphate anion.

  • Isolation: Collect the precipitate via vacuum filtration using a sintered glass frit. Wash the solid sequentially with cold deionized water (3 x 10 mL) to remove excess NH4​PF6​ , followed by cold diethyl ether (3 x 10 mL) to remove any unreacted ligand and dry the solid.

  • Drying: Dry the resulting powder in a vacuum oven at 60°C for 4 hours to yield the pure heteroleptic complex.

Workflow Step1 1. Ligand Preparation Me-pzpy-CHO (CAS 1534458-55-3) Step2 2. Metallation [Ru(bpy)₂Cl₂] + EtOH/H₂O Reflux Step1->Step2 Step3 3. Anion Exchange NH₄PF₆ Addition Step2->Step3 Step4 4. Post-Synthetic Mod Schiff Base Condensation via -CHO Step3->Step4 Step5 5. Application Photoredox Catalysis / DSSC Anchoring Step4->Step5

Fig 2: End-to-end workflow from ligand sourcing to post-synthetic application.

Conclusion

Benchmarking 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde against standard bipyridine reveals a sophisticated ligand architecture designed for advanced applications. By leveraging the σ -donating power of the pyrazole and the π -accepting, reactive nature of the carbaldehyde group, researchers can synthesize transition metal complexes that not only exhibit superior, tunable photophysical properties but also possess a built-in vector for covalent integration into larger macromolecular or solid-state systems.

References
  • Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties.Russian Chemical Reviews.
  • Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes.Molecules (MDPI).
  • 88-1455-32 Enamine 化合物 100mg CAS No:1534458-55-3 EN300.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel heterocyclic compounds like 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is fundamental to innovation. However, the lifecycle of these chemicals extends beyond the benchtop; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles for related chemical families. Our commitment to safety and environmental stewardship is as critical as our scientific discoveries.

This document moves beyond a simple checklist, explaining the causality behind each procedural step. The protocols are designed to create a self-validating system of safety, ensuring that from the moment waste is generated to its final collection, every action is deliberate, informed, and secure.

Hazard Assessment & Characterization

Direct and comprehensive safety data for 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS No. 1097198-86-1) is not extensively published. Therefore, a conservative approach, based on the known hazards of its core structural components—pyridine-3-carbaldehyde and substituted pyrazoles—is essential for risk assessment.[1][2] Pyridine derivatives are often classified as hazardous waste, and compounds containing aldehyde groups can have irritant and sensitizing properties.[3][4][5]

The following table summarizes the anticipated hazards based on data from structurally analogous compounds. This data informs the stringent handling and disposal procedures outlined in this guide.

Hazard CategoryAnticipated GHS Classification & Signal WordDescription of RiskKey PrecautionSource(s)
Acute Toxicity (Oral) Category 4; Warning Harmful if swallowed.[1][6] Ingestion may cause systemic effects.[3]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[7][1][3][6]
Skin Corrosion/Irritation Category 2; Warning Causes skin irritation.[1][8] May cause an allergic skin reaction (sensitization).[6][7]Wear nitrile or neoprene gloves and a lab coat. Avoid all skin contact.[5][8][1][6][7][8]
Serious Eye Damage/Irritation Category 1 or 2A; Danger/Warning Risk of serious eye damage or irritation.[1][3][7][8] Contact can be corrosive to eyes.[8]Wear chemical safety goggles or a face shield.[7][1][3][7][8]
Respiratory Irritation STOT SE 3; Warning May cause respiratory irritation.[7][8][9] Inhalation of vapors may cause dizziness.[3]Handle exclusively within a certified chemical fume hood.[5][3][7][8][9]
Flammability Category 3 or 4; Warning Combustible liquid.[6][7] Vapors may form explosive mixtures with air.[7]Keep away from heat, sparks, open flames, and other ignition sources.[6][7][3][6][7]
Aquatic Hazard Acute Category 2 / Chronic Category 3 Toxic or harmful to aquatic life with long-lasting effects.[6][7]Do not empty into drains or release into the environment.[7][10][6][7]

Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)

Before waste is even generated, safety begins with proper handling. The potential for skin, eye, and respiratory irritation necessitates strict adherence to PPE protocols.

  • Engineered Controls : All handling of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde, both in its pure form and as waste, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE) : A standard laboratory ensemble is required. This includes:

    • Eye Protection : Chemical splash goggles are mandatory.[8]

    • Hand Protection : Chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact) must be worn. Change gloves immediately if they become contaminated.[5]

    • Body Protection : A flame-resistant lab coat should be worn and kept fully fastened.

The rationale for these measures is rooted in the compound's hazard profile. The fume hood mitigates the risk of inhaling irritating vapors, while gloves and goggles prevent direct contact with a substance known to be a skin and severe eye irritant.[3][8][9]

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial for laboratory safety and environmental compliance.[5] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[5][10]

Step 1: Waste Classification and Segregation

  • Action : Classify all waste containing 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde as Hazardous Chemical Waste .[5][11] This includes the pure compound, reaction mixtures, contaminated solvents, and spill cleanup materials.

  • Causality : The pyridine and pyrazole moieties, common in bioactive molecules, categorize this compound as a hazardous substance requiring specialized disposal, often involving high-temperature incineration to ensure complete destruction.[4][12]

Step 2: Containerization

  • Action : Collect all waste in a designated, compatible, and sealable container.[10][11] The container must be in good condition, free of leaks, and made of a material that will not react with the waste. For liquid waste, use a container designed for liquids.[11]

  • Causality : Proper containerization is the primary method of preventing spills and exposure. The container must be tightly capped at all times except when adding waste to prevent the release of flammable or toxic vapors.[7][11]

Step 3: Labeling

  • Action : Immediately label the waste container with a completed hazardous waste tag.[11] The label must include:

    • The words "HAZARDOUS WASTE ".[11]

    • The full, unabbreviated chemical name: "5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde ".

    • A list of all constituents by percentage, including solvents.

    • The specific hazard information (e.g., "Flammable," "Irritant").

  • Causality : Accurate and detailed labeling is a regulatory requirement and is critical for the safety of all personnel who will handle the container, from lab staff to waste disposal technicians. It ensures the waste is stored and ultimately disposed of correctly.[5][11]

Step 4: Storage

  • Action : Store the sealed waste container in a designated, secure hazardous waste accumulation area.[10] This area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials like strong oxidizing agents, acids, and bases.[5][7] Utilize a secondary containment tray to mitigate potential leaks.[13]

  • Causality : Storing hazardous waste in a designated and controlled area prevents accidental spills and reactions. Segregation from incompatible materials is crucial as aldehydes can react dangerously with strong oxidizers, acids, and bases.[3][7]

Step 5: Arranging for Disposal

  • Action : Once the container is full or is no longer needed, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[13][14] Follow their specific procedures for requesting a waste pickup.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to minimizing risk.

  • Evacuate & Alert : Immediately alert others in the area and evacuate non-essential personnel.[5]

  • Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow if it is safe to do so.[5]

  • Contain : Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent, to contain the spill.[3][5] Do not use combustible materials like paper towels to absorb large quantities of a flammable liquid.

  • Collect : Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a sealable container.[7]

  • Dispose : Label the container as hazardous waste, including the chemical name and the absorbent material used. Manage it for disposal according to the protocol in Section 3.[10]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the safe management and disposal of waste generated from 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

G cluster_0 cluster_1 Waste_Generated Waste Generated (Pure compound, solutions, contaminated materials) Assess_Waste Assess Waste Type Waste_Generated->Assess_Waste Spill Spill Occurs Assess_Waste->Spill Accident Bulk Bulk Solid / Liquid Waste Assess_Waste->Bulk Routine Experiment Empty Contaminated Empty Container Assess_Waste->Empty Finished Reagent Spill_Response Spill Response Protocol (Evacuate, Contain, Collect) Spill->Spill_Response Containerize 1. Containerize (Use compatible, sealed container) Bulk->Containerize Empty->Containerize Spill_Response->Containerize Label 2. Label (Affix 'Hazardous Waste' Tag with full details) Containerize->Label Store 3. Store (Designated area, secondary containment) Label->Store Contact_EHS 4. Contact EHS (Arrange for professional disposal) Store->Contact_EHS

Caption: Disposal workflow for 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

References

  • 3-Pyridinecarboxaldehyde Material Safety Data Sheet . Santa Cruz Biotechnology, Inc.

  • 3-Pyridinecarboxaldehyde SAFETY DATA SHEET . Fisher Scientific.

  • Pyridine-3-carboxaldehyde SAFETY DATA SHEET . Sigma-Aldrich.

  • 6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde — Chemical Substance Information . NextSDS.

  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals . Benchchem.

  • ATSDR - Public Health Statement: Pyridine . Agency for Toxic Substances and Disease Registry.

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide . Benchchem.

  • 1-Methyl-1H-pyrazole-4-carboxaldehyde SAFETY DATA SHEET . Fisher Scientific.

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . Chem. Asian J. (2025).

  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole . Benchchem.

  • Methyl 5-hydroxy-1H-pyrazole-3-carboxylate Safety Information . Sigma-Aldrich.

  • 2-(1H-Pyrazol-3-yl)pyridine SAFETY DATA SHEET . Thermo Fisher Scientific.

  • NIH Waste Disposal Guide . National Institutes of Health.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules (2018).

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering.

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst . Journal of Emerging Technologies and Innovative Research (2024).

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters . Google Patents.

  • Hazardous Waste Disposal Procedures . Queen's University Environmental Health & Safety.

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment . Molecules (2020).

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet . Loba Chemie.

  • 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde Product Information . ChemScene.

  • Pyridine-3-carbaldehyde . Wikipedia.

  • Hazardous Waste Minimization and Disposal Policy . New York University.

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents . NCBI Bookshelf.

  • Synthesis of a Novel Photochromic Diazabicyclo[3.1.0]hex-3-ene Derivative . Molecules (2013).

Sources

Personal protective equipment for handling 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex heterocyclic building blocks like 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1534458-55-3) requires a rigorous, self-validating safety architecture. As an advanced API intermediate, this molecule combines the electrophilic reactivity of a carbaldehyde with the lipophilic, basic nature of a pyrazole-substituted pyridine ring.

As a Senior Application Scientist, I have designed this protocol to provide you with the definitive operational and logistical framework for protecting personnel, maintaining chemical integrity, and ensuring environmental compliance.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To handle this compound safely, you must first understand its molecular behavior. The hazards of this specific building block are driven by two primary structural features:

  • Electrophilic Sensitization: The carbaldehyde moiety ( −CHO ) is highly electrophilic. It readily undergoes nucleophilic attack by primary amines present in epidermal proteins, forming covalent Schiff base adducts. This haptenization process is the primary driver for1[1].

  • Corneal and Respiratory Toxicity: The basic nitrogen atoms within the pyridine and pyrazole rings act as permeation enhancers, disrupting lipid bilayers. This dual-action mechanism explains why contact with the cornea produces severe, immediate localized damage, and why2[1][2].

Personal Protective Equipment (PPE) Matrix

Your PPE must act as a self-validating barrier system. Below is the quantitative and mechanistic breakdown of the required gear.

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves 0.11 mm thicknessPyridine rings act as permeation enhancers through natural rubber latex. 3[3].
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantProtects against micro-particulate dust and 2[2].
Body Protection Flame-Retardant Lab CoatNomex or 100% CottonMitigates static discharge risks during powder transfer,3[2][3].
Respiratory Particulate RespiratorN95 / P100 filtration4[2][4].

Operational Workflow & Handling Protocol

To prevent auto-oxidation of the carbaldehyde group and protect personnel from exposure, follow this step-by-step methodology.

Step 1: Pre-Operation Validation

  • Action: Verify fume hood face velocity is 100 FPM. Ground all receiving equipment.

  • Self-Validation Checkpoint: Before opening the primary container, hold a Kimwipe near the fume hood sash; it should be visibly pulled inward, confirming negative pressure.

Step 2: PPE Donning Sequence

  • Action: Inspect nitrile gloves for micro-tears. Secure eye protection and respirator before handling the primary container.

Step 3: Inert Atmosphere Dispensing

  • Action: Because aldehydes are susceptible to auto-oxidation into carboxylic acids,5[5]. Use non-sparking, anti-static spatulas to prevent aerosolizing the powder.

Step 4: Reaction Integration

  • Action: Transfer the solid directly into a closed-system reaction vessel. Avoid open-air transfers that generate airborne particulates.

Step 5: Decontamination

  • Action: Wipe down spatulas and balances with a compatible solvent (e.g., isopropanol) followed by an aqueous detergent wash.

Workflow Storage 1. Storage Retrieval (Inert Atmosphere) PPE 2. Don Advanced PPE (Nitrile, Goggles, Respirator) Storage->PPE Hood 3. Fume Hood Setup (Min 100 FPM Face Velocity) PPE->Hood Dispense 4. Weighing & Dispensing (Anti-Static Tools) Hood->Dispense Reaction 5. Reaction Integration (Closed System) Dispense->Reaction Decon 6. Decontamination (Solvent Wash) Reaction->Decon Waste 7. Hazardous Waste Disposal Decon->Waste

Step-by-step operational workflow for handling pyridine-3-carbaldehyde derivatives.

Emergency Response & First Aid

In the event of an accidental exposure, immediate action is required to mitigate the haptenization of skin proteins and corneal damage.

  • Skin/Eye Contact: 3[2][3]. Do not apply neutralizing chemicals.

  • Inhalation: 4[2][4].

  • Spills: 3[2][3].

Exposure Exposure Accidental Exposure Detected Skin Skin/Eye Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Wash Flush with Water (Min 15 Minutes) Skin->Wash Air Move to Fresh Air (Administer O2 if needed) Inhalation->Air Medical Seek Immediate Medical Attention Wash->Medical Air->Medical Report Incident Reporting & Root Cause Analysis Medical->Report

Emergency response and first aid signaling pathway for chemical exposure.

Disposal & Environmental Logistics

Pyridine-3-carbaldehyde derivatives exhibit chronic toxicity to aquatic ecosystems, mandating strict zero-discharge disposal protocols.

  • Containment: 3[3].

  • Labeling: Clearly label all waste as "Hazardous Organic Waste - Pyridine/Aldehyde Derivatives".

  • Environmental Protection: 4[2][4].

  • Final Destruction: 4[4]. Combustion of this material yields toxic nitrogen oxides ( NOx​ ) and carbon monoxide, which must be scrubbed prior to atmospheric release.

References

  • Loba Chemie. "3-PYRIDINECARBOXALDEHYDE EXTRA PURE." Available at: [Link]

  • Post Apple Scientific. "12 Safety Precautions To Follow When Handling Pyridine." Available at: [Link]

  • Capot Chemical. "Material Safety Data Sheet: 3-Pyridinecarboxaldehyde." Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.